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  • Product: 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde
  • CAS: 289504-55-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. While specif...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related structural analogs to provide a robust predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for its synthesis, characterization, and evaluation in novel applications.

Molecular Identity and Physicochemical Profile

4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde belongs to the family of N-substituted pyrazole carbaldehydes. The pyrazole core is a "biologically privileged" scaffold, meaning it is a common structural motif in molecules that exhibit a wide range of biological activities.[1] The substituents—a bromine atom at the 4-position, a formyl (carbaldehyde) group at the 5-position, and a 4-methylbenzyl group at the N1 position—each contribute distinct chemical and physical properties that influence the molecule's reactivity, stability, and potential as a therapeutic agent.

Chemical Structure:

(Note: This is a simplified 2D representation)

Physicochemical Data (Predicted and from Analogs)

The following table summarizes the key physicochemical properties. It is important to note that while the molecular formula and weight are calculated for the target molecule, other parameters are extrapolated from structurally similar compounds, such as 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 473528-88-0) and 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1211505-84-8).[2][3]

PropertyValue (Predicted or from Analog)Source/Analog
IUPAC Name 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde-
Molecular Formula C₁₂H₁₁BrN₂OCalculated
Molecular Weight 279.14 g/mol Calculated
CAS Number Not assigned-
Physical Form Expected to be a powder or crystalline solid[3]
Melting Point Expected to be in the range of 70-150 °CBased on analog[3]
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Insoluble in water.General for pyrazoles
XLogP3 (Predicted) ~3.5Predicted based on structure

Synthesis and Reactivity

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[4][5] This reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6]

Plausible Synthetic Pathway:

The synthesis would likely proceed in two main steps:

  • N-Alkylation: Reaction of 4-bromopyrazole with 4-methylbenzyl chloride to form the N-substituted pyrazole intermediate.

  • Formylation: Subsequent formylation of the intermediate at the 5-position using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).

Diagram of Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation 4-Bromopyrazole 4-Bromopyrazole Intermediate 1-(4-Methylbenzyl)-4-bromo-1H-pyrazole 4-Bromopyrazole->Intermediate + 4-Methylbenzyl chloride 4-Methylbenzyl_chloride 4-Methylbenzyl_chloride Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Intermediate Iminium_Salt Iminium Salt Intermediate Intermediate->Iminium_Salt + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Iminium_Salt Product 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product Iminium_Salt->Product Hydrolysis

Caption: Synthetic workflow for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

This protocol is a generalized procedure and should be optimized for the specific substrate.

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3-5 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction: Add a solution of 1-(4-methylbenzyl)-4-bromo-1H-pyrazole (1.0 equivalent) in a minimal amount of DMF to the Vilsmeier reagent at 0 °C.

  • Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactivity Insights:

  • Aldehyde Group: The carbaldehyde at the C5 position is a versatile functional group for further synthetic transformations, such as condensation reactions to form Schiff bases, Wittig reactions, or oxidation to a carboxylic acid.[5]

  • Bromo Group: The bromine atom at the C4 position provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents to further diversify the molecular structure.

  • Pyrazole Ring: The pyrazole ring is relatively stable to many reaction conditions but can be susceptible to strong oxidizing agents or certain electrophilic substitutions, depending on the existing substituents.

Analytical Characterization

The structural confirmation of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde would rely on a combination of standard spectroscopic techniques.

Diagram of Analytical Workflow

G Synthesized_Product Crude Product Purification Column Chromatography Synthesized_Product->Purification Pure_Product Purified Compound Purification->Pure_Product Structural_Confirmation Structural Confirmation Pure_Product->Structural_Confirmation NMR 1H & 13C NMR Structural_Confirmation->NMR MS Mass Spectrometry (HRMS) Structural_Confirmation->MS IR FT-IR Spectroscopy Structural_Confirmation->IR Final_Data Characterized Compound Data NMR->Final_Data MS->Final_Data IR->Final_Data

Caption: General workflow for the purification and analytical characterization.

Expected Spectroscopic Data:

  • ¹H NMR:

    • Aldehyde proton (-CHO): A singlet is expected around δ 9.5-10.5 ppm.

    • Pyrazole proton (C3-H): A singlet is expected around δ 7.5-8.5 ppm.

    • Benzyl protons (-CH₂-): A singlet is expected around δ 5.3-5.8 ppm.

    • Aromatic protons (benzyl ring): Two doublets (an AA'BB' system) are expected in the aromatic region (δ 7.0-7.5 ppm).

    • Methyl protons (-CH₃): A singlet is expected around δ 2.3-2.5 ppm.[7][8]

  • ¹³C NMR:

    • Aldehyde carbon: Expected around δ 180-190 ppm.

    • Pyrazole and aromatic carbons: Multiple signals expected in the δ 110-150 ppm range.

    • Benzyl carbon: Expected around δ 50-60 ppm.

    • Methyl carbon: Expected around δ 20-25 ppm.

  • FT-IR Spectroscopy:

    • C=O stretch (aldehyde): A strong absorption band is expected around 1670-1700 cm⁻¹.

    • C-H stretch (aldehyde): Two weak bands may be visible around 2720 and 2820 cm⁻¹.

    • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

    • C-Br stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺.

    • A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Applications in Research and Drug Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities. The specific structural features of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde make it a promising candidate for further investigation and development.

  • Anticancer Potential: Many pyrazole derivatives have been investigated as anticancer agents, acting through various mechanisms such as kinase inhibition.[1] The substituents on the pyrazole ring can be tailored to target specific enzyme active sites.

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several antimicrobial and antifungal agents. The lipophilicity imparted by the benzyl and bromo groups could enhance cell membrane permeability and, consequently, biological activity.

  • Anti-inflammatory Properties: Pyrazole is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. This scaffold can be functionalized to achieve selective inhibition of cyclooxygenase (COX) enzymes.

  • Synthetic Intermediate: As a poly-functionalized molecule, it serves as a valuable building block for creating more complex chemical libraries for high-throughput screening in drug discovery programs. The aldehyde and bromo groups offer orthogonal reactivity for stepwise chemical modifications.

Safety and Handling

While a specific safety data sheet for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is not available, GHS hazard classifications for similar compounds like 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde provide essential guidance.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental contact, wash the affected area with plenty of water and seek medical attention if irritation persists.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Available from: [Link]

  • Hao, L. et al. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(Pt 8), o2203. Available from: [Link]

  • Popov, A. V. et al. Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate, 2011. Available from: [Link]

  • Shetty, P. et al. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 2008. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • International Journal of Multidisciplinary Research and Development. In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. 2019. Available from: [Link]

  • SpectraBase. 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • Kumar, V. et al. Current status of pyrazole and its biological activities. Future Journal of Pharmaceutical Sciences, 2018. Available from: [Link]

  • Future Medicinal Chemistry and Healthcare. Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. ResearchGate, 2026. Available from: [Link]

  • Gomaa, A. M. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2020. Available from: [Link]

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction (XRD) Profiling of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

Executive Summary The structural elucidation of highly functionalized heterocyclic building blocks is a critical bottleneck in rational drug design and materials science. 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbalde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized heterocyclic building blocks is a critical bottleneck in rational drug design and materials science. 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde represents a highly versatile scaffold; the 4-bromo and 5-carbaldehyde moieties serve as orthogonal reactive sites for cross-coupling and reductive aminations, while the 1-(4-methylbenzyl) group modulates lipophilicity. This whitepaper provides an in-depth technical guide to the crystallographic profiling, expected X-Ray Diffraction (XRD) parameters, and supramolecular behavior of this compound, establishing a self-validating framework for its structural characterization.

Molecular Architecture and Chemical Context

Pyrazoles are five-membered, π-excess heterocycles featuring adjacent pyrrole-like and pyridine-like nitrogen atoms, granting them exceptional utility in both coordination chemistry and supramolecular assembly[1].

In unsubstituted 1H-pyrazoles, the presence of an N–H bond typically drives the formation of robust trimeric or catemeric hydrogen-bonded networks[1]. However, in 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, the N1 position is alkylated by a bulky 4-methylbenzyl group. This substitution fundamentally alters the crystal packing logic:

  • Steric Shielding: The N-benzyl group prevents classical N–H···N hydrogen bonding.

  • Torsional Strain: The molecule must adopt a specific dihedral angle between the rigid pyrazole core and the flexible 4-methylbenzyl ring to minimize steric clash, typically resulting in a nearly orthogonal conformation (~74–75°)[2].

  • Halogen Bonding: The electron-withdrawing 4-bromo substituent[3] creates a "sigma-hole" that can participate in highly directional C–Br···O or C–Br···π halogen bonds, driving the long-range order of the crystal lattice.

Single-Crystal X-Ray Diffraction (SC-XRD) Profiling

Because the exact single-crystal structure of a newly synthesized proprietary derivative may not be immediately deposited in the Cambridge Structural Database (CSD), Application Scientists rely on isostructural archetypes to predict unit cell parameters and optimize data collection strategies. Based on the closely related 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde[2], the target compound is expected to crystallize in a triclinic system.

Data Presentation: Predictive Crystallographic Parameters

The following table summarizes the anticipated SC-XRD parameters and refinement statistics required to validate the structure of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde.

Crystallographic ParameterRepresentative Value / SpecificationCausality & Scientific Rationale
Chemical Formula C₁₂H₁₁BrN₂ODefines the asymmetric unit composition.
Formula Weight 279.14 g/mol Used to calculate theoretical crystal density.
Crystal System TriclinicTypical for asymmetric N-benzyl pyrazoles due to low molecular symmetry[2].
Space Group P-1Centrosymmetric packing favored by non-chiral organic molecules.
Unit Cell Dimensions a ≈ 6.7 Å, b ≈ 10.0 Å, c ≈ 12.2 ÅGoverned by the extended length of the benzyl-pyrazole axis[2].
Cell Angles α ≈ 109°, β ≈ 94°, γ ≈ 93°Deviations from 90° accommodate the bulky 4-methyl group.
Radiation Source Mo Kα (λ = 0.71073 Å)High-energy Mo radiation is required to minimize severe absorption effects caused by the heavy Bromine atom[2].
Temperature 293 K (or 100 K for high-res)Cryo-cooling minimizes thermal ellipsoids (atomic vibration), yielding sharper electron density maps.

Supramolecular Interactions and Crystal Packing Logic

In the absence of strong N–H donors, the crystal lattice of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is stabilized by a cooperative network of weak non-covalent interactions. The carbaldehyde oxygen acts as a weak hydrogen bond acceptor, forming C–H···O=C interactions with adjacent pyrazole or benzyl protons[4]. Concurrently, the 4-methylbenzyl rings engage in offset π–π stacking, while the bromine atom dictates the lateral assembly via halogen bonding.

supramolecular C1 Molecule A 4-Bromo-1-(4-methylbenzyl) -1H-pyrazole-5-carbaldehyde H_bond Weak Hydrogen Bonding (C-H···O=C) C1->H_bond X_bond Halogen Bonding (C-Br···π) C1->X_bond C2 Molecule B Adjacent Unit in Lattice Pi_stack π-π Stacking (Pyrazole···Benzyl) C2->Pi_stack C3 Molecule C Adjacent Unit in Lattice H_bond->C2 X_bond->C3 Pi_stack->C3

Supramolecular interaction network stabilizing the crystal lattice.

Experimental Methodologies: A Self-Validating System

To ensure rigorous scientific integrity, the crystallographic characterization must be treated as a self-validating loop. SC-XRD provides the absolute atomic arrangement of a single crystal, but it suffers from sampling bias (analyzing only one crystal out of a batch). Therefore, Powder X-Ray Diffraction (PXRD) must be deployed orthogonally to ensure the selected single crystal is truly representative of the bulk synthesized powder.

Protocol 1: Synthesis and Single-Crystal Growth
  • Precursor Preparation: Dissolve 4-bromo-1H-pyrazole-5-carbaldehyde (1.0 eq)[3] in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent premature oxidation of the aldehyde.

  • Alkylation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a mild base, followed by the dropwise addition of 4-methylbenzyl bromide (1.1 eq). Stir at 60 °C for 8 hours.

  • Workup & Purification: Quench the reaction with ice water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography to isolate the target compound.

  • Crystallization (Slow Evaporation): Dissolve 50 mg of the purified compound in a minimal volume of dichloromethane (DCM). Layer carefully with n-hexane (1:3 ratio) in a pristine glass vial. Allow slow evaporation at 293 K over 4–7 days until diffraction-quality, block-shaped single crystals emerge.

Protocol 2: SC-XRD Data Collection and Refinement
  • Crystal Mounting: Select a pristine crystal (approx. 0.18 × 0.15 × 0.14 mm) under a polarized optical microscope. Mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation[2].

  • Data Acquisition: Transfer to a diffractometer equipped with a CCD area detector. Collect scattering intensities using graphite-monochromated Mo Kα radiation.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality: This is strictly required because the high X-ray attenuation coefficient of the bromine atom will otherwise distort the electron density map[2].

  • Structure Solution & Refinement: Solve the structure using Direct Methods (SHELXT). Refine using full-matrix least-squares on F² (SHELXL). Constrain hydrogen atoms to idealized riding positions (Uiso(H) = 1.2Ueq(C)) to ensure a chemically logical structural model[4].

XRD_Workflow N1 Synthesis of 4-Bromo-1-(4-methylbenzyl) -1H-pyrazole-5-carbaldehyde N2 Purification via Column Chromatography N1->N2 N3 Single Crystal Growth (Slow Evaporation in DCM/Hexane) N2->N3 N6 Bulk Powder XRD (PXRD) Phase Purity Validation N2->N6 N4 SC-XRD Data Collection (Mo Kα, 293 K) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N5->N6 Simulated Pattern Comparison

Self-validating crystallographic workflow combining SC-XRD and bulk PXRD.

References

  • "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Semantic Scholar. Available at: [Link]

  • "4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O - CID 2794634." PubChem. Available at: [Link]

  • "3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde." National Center for Biotechnology Information (PMC). DOI: 10.1107/S1600536812027298. Available at: [Link]

  • "Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate." National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Foundational

The Evolving Landscape of Pyrazole-Based Bioactive Agents: A Technical Guide to the Derivatives of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide delves into the specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide delves into the specific realm of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde and its derivatives, offering a comprehensive technical overview for researchers and drug development professionals. We will explore the synthetic pathways to this core structure, critically analyze its potential biological activities by drawing parallels with closely related analogues, and elucidate the foundational principles of structure-activity relationships (SAR) that govern their therapeutic potential. This document serves as a foundational resource, integrating established synthetic protocols with insights into the nuanced interplay between chemical structure and biological function, thereby paving the way for the rational design of novel therapeutic agents.

Introduction: The Pyrazole Moiety as a Privileged Scaffold

Pyrazole derivatives have garnered significant attention in the scientific community due to their wide spectrum of pharmacological properties.[1][2] This five-membered heterocyclic ring system, containing two adjacent nitrogen atoms, is a key pharmacophore in numerous FDA-approved drugs.[3] The structural versatility of the pyrazole ring allows for multi-directional substitution, enabling fine-tuning of its physicochemical and biological properties. This has led to the development of pyrazole-containing compounds with a broad range of activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects.[4][5][6][7]

The aldehyde functional group at the 5-position of the pyrazole ring serves as a versatile synthetic handle for the introduction of diverse chemical moieties, allowing for the exploration of a vast chemical space and the optimization of biological activity.[8][9] This guide focuses on the specific scaffold, 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, to provide a detailed understanding of its synthetic accessibility and potential as a precursor for novel bioactive molecules.

Synthetic Strategies for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde and Its Precursors

The synthesis of the target scaffold and its analogues generally proceeds through a multi-step sequence, culminating in the formation of the pyrazole-5-carbaldehyde. A common and effective strategy involves the Vilsmeier-Haack reaction on a suitable hydrazone precursor.[4][5]

Synthesis of the Hydrazone Precursor

The initial step typically involves the condensation of a substituted acetophenone with a substituted hydrazine to form the corresponding hydrazone. For the synthesis of the core topic molecule, this would involve the reaction of a 4-bromoacetophenone derivative with 4-methylbenzylhydrazine.

Vilsmeier-Haack Cyclization and Formylation

The Vilsmeier-Haack reagent, a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a key reagent for the one-pot cyclization and formylation of the hydrazone intermediate to yield the desired pyrazole-4-carbaldehyde.[4][5]

Experimental Protocol: General Synthesis of 1-Aryl-3-aryl-1H-pyrazole-4-carbaldehydes [10]

  • Hydrazone Formation: To a solution of the appropriate substituted acetophenone (1 eq.) in glacial acetic acid, the corresponding substituted phenylhydrazine (1 eq.) is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting hydrazone is filtered, washed, and dried.

  • Vilsmeier-Haack Reaction: The dried hydrazone (1 eq.) is added to a pre-cooled Vilsmeier-Haack reagent (prepared by the slow addition of POCl₃ to DMF). The reaction mixture is then heated, and the progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate). The precipitated product, the pyrazole-4-carbaldehyde, is filtered, washed with water, and purified by recrystallization or column chromatography.

An alternative synthetic route to a closely related analogue, 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, has been reported involving the oxidation of the corresponding pyrazol-5-yl)methanol using pyridinium chlorochromate (PCC) in DMF. This suggests that the 4-methylbenzyl analogue could be synthesized in a similar manner from the corresponding alcohol precursor.

Biological Activities of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde Derivatives: A Landscape of Therapeutic Potential

While direct and extensive biological data for derivatives of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde are not widely available in the public domain, the biological activities of structurally similar pyrazole-carbaldehyde derivatives provide valuable insights into their potential therapeutic applications. The primary areas of interest include antimicrobial and anticancer activities.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial properties of pyrazole derivatives.[4] The presence of a halogen, such as bromine, on the pyrazole ring has been shown to enhance antimicrobial activity.[4] Derivatives of pyrazole-4-carbaldehyde have exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4]

Table 1: Representative Antimicrobial Activity of Substituted Pyrazole-4-carbaldehyde Derivatives

Compound IDSubstituentsBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
A 3-(2,4-dichlorophenyl), 1-(phenoxyacetyl)S. aureus>100C. albicans>100[4]
B 3-(2,4-dichlorophenyl), 1-((4-bromophenoxy)acetyl)S. aureus50C. albicans50[4]
C 3-(2,4-dichlorophenyl), 1-((2,4,6-trichlorophenoxy)acetyl)S. aureus25C. albicans25[4]
D 3-(galloyl), various aryl at C5E. coli12.5-50--[5]

Note: The data presented is for illustrative purposes and is derived from studies on related pyrazole-4-carbaldehyde derivatives.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2][11] Pyrazole-based compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[2] While a specific analogue, 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, was found to be inactive in anticancer screenings, this does not preclude the potential for other derivatives of the core scaffold to exhibit significant activity. The introduction of different substituents on the benzyl and pyrazole rings can dramatically alter the biological activity. For instance, pyrazole-chalcone derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[10]

Table 2: Representative Anticancer Activity of Substituted Pyrazole Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
E Diphenyl pyrazole-chalconeHNO-97>80% inhibition at 100 µg/ml[10]
F Pyrazole-5-carboxamideVariousVaries[2]
G 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA549Potent[7][12]

Note: The data presented is for illustrative purposes and is derived from studies on related pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is paramount in the rational design of more potent and selective drug candidates.[13][14][15] Although a comprehensive SAR study on 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde derivatives is not yet available, we can infer key principles from related pyrazole series.

Key SAR Observations from Related Pyrazole Scaffolds:

  • Substitution on the N1-benzyl ring: The nature and position of substituents on the benzyl ring are critical for modulating biological activity. Electron-donating or electron-withdrawing groups can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.

  • The role of the 4-bromo substituent: The bromine atom at the 4-position of the pyrazole ring is expected to enhance lipophilicity and may participate in halogen bonding with target proteins, potentially increasing binding affinity and biological activity.

  • Derivatization of the 5-carbaldehyde group: The aldehyde functionality is a key point for diversification. Conversion to Schiff bases, hydrazones, chalcones, or other heterocyclic systems can lead to compounds with significantly different biological profiles. For example, the formation of pyrazole-chalcone derivatives has been shown to be a successful strategy for enhancing anticancer activity.[10]

SAR_Insights

Caption: Key areas for structure-activity relationship exploration in 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde derivatives.

Experimental Workflows and Protocols

The evaluation of the biological activity of newly synthesized derivatives requires a series of well-defined experimental workflows.

Experimental_Workflow

Caption: A generalized workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (temperature, time).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde scaffold represents a promising starting point for the development of novel bioactive molecules. While a comprehensive biological evaluation of a dedicated library of its derivatives is yet to be published, the existing literature on related pyrazole-carbaldehydes strongly suggests potential for significant antimicrobial and anticancer activities. Future research should focus on the systematic synthesis and screening of a diverse range of derivatives to establish a clear structure-activity relationship. This will involve modifications at the N1-benzyl position, exploration of alternative substitutions at the C4-position, and extensive derivatization of the C5-carbaldehyde. Such studies, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) -... ORCA - Cardiff University. [Link]

  • Beyzaei, H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.
  • El-Sayed, N. N. E., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. [Link]

  • Gado, M. A., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Jagani, C. L., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Kadhim, W. R., & Al-Adhahi, M. J. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Karcı, F., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(4), 11459-11471.
  • Matiychuk, V., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies.
  • Patel, R. P., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(10), 2731-2742. [Link]

  • Patel, R. P., et al. (2023). (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. [Link]

  • Sayed, S. M., & Mohamed, H. A. (2019). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. [Link]

  • Vlasov, V. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Xia, Y., et al. (2008). Synthesis and structure–activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353.
  • A. F. M. Fahmy et al. (2019). A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Asian Journal of Research in Chemistry. [Link]

  • Stokes, B. D., et al. (2006). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. PubMed. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of the novel synth...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of the novel synthetic compound, 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. Given the therapeutic potential of pyrazole derivatives, a thorough understanding of their safety is paramount in the early stages of drug discovery and development.[1][2] This document outlines a strategic, multi-faceted approach to assess key toxicological endpoints, including cytotoxicity, genotoxicity, and hepatotoxicity. The methodologies presented herein are designed to be robust and self-validating, providing a solid foundation for go/no-go decisions in preclinical development. By integrating established protocols with mechanistic insights, this guide serves as an essential resource for researchers navigating the safety assessment of novel chemical entities.

Introduction: The Significance of Pyrazole Scaffolds and the Need for Rigorous Safety Profiling

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, represents a novel chemical entity with potential therapeutic applications. However, before its full potential can be explored, a comprehensive evaluation of its safety profile is a critical and non-negotiable step. Early-stage in vitro toxicity screening is instrumental in identifying potential liabilities, thereby de-risking drug development pipelines and ensuring that only the most promising and safest candidates advance.

This guide will delve into the core principles and practical applications of in vitro toxicology as it pertains to 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. We will explore the scientific rationale behind the selection of specific assays, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

Foundational Safety Assessment: Initial Hazard Identification

Key Considerations:

  • Structural Alerts: Analyze the molecule for any known toxicophores or structural motifs associated with toxicity. The aminopyrazole motif, for example, has been identified as a potential structural alert for the formation of reactive metabolites.[5]

  • In Silico Predictions: Utilize computational toxicology models (e.g., DEREK, Sarah Nexus) to predict potential toxicities such as mutagenicity, carcinogenicity, and skin sensitization. These predictions, while not definitive, can help prioritize and guide subsequent experimental testing.

  • Physicochemical Properties: Basic properties such as solubility and stability in culture media are crucial for designing and interpreting in vitro assays.

Core In Vitro Toxicity Evaluation: A Multi-Parametric Approach

A comprehensive in vitro safety assessment should encompass multiple endpoints to capture a broad range of potential toxicities. The following sections detail the key assays and the rationale for their inclusion.

Cytotoxicity: Assessing General Cellular Viability

Cytotoxicity assays are the cornerstone of in vitro toxicology, providing a measure of a compound's ability to cause cell death. A tiered approach, utilizing multiple cell lines and endpoints, is recommended to obtain a comprehensive cytotoxicity profile.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for general toxicity screening and for assessing potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): Represents a cell line of renal origin, another common target for drug-induced toxicity.

  • A representative cancer cell line (e.g., MCF-7, A549): If the compound is being developed as an anticancer agent, assessing its cytotoxicity in both cancer and non-cancerous cell lines is crucial for determining its therapeutic index.[6][7]

Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Example Cytotoxicity Data

Cell LineIncubation Time (h)IC50 (µM) of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde
HepG224> 100
4885.6
7262.3
HEK29324> 100
4892.1
7275.4
MCF-72445.2
4828.9
7215.7

Visualization: Cytotoxicity Screening Workflow

G cluster_workflow Cytotoxicity Screening Workflow start Seed Cells in 96-well Plate treat Treat with Compound Concentrations start->treat Allow Adherence incubate Incubate for 24, 48, 72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize Incubate read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity: Evaluating the Potential for DNA Damage

Genotoxicity assessment is a critical component of safety evaluation, as DNA damage can lead to mutations and cancer. A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.

Primary Assay: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[10] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Metabolic Activation: Prepare test compound solutions with and without a metabolic activation system (S9 mix from rat liver). This is crucial as some compounds only become mutagenic after metabolism.

  • Bacterial Strains: Use a panel of at least five Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2 uvrA).

  • Incubation: Mix the test compound, bacterial culture, and (if applicable) S9 mix with molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the vehicle control. A significant, dose-dependent increase in revertants (typically a 2-fold or greater increase over background) is considered a positive result.

Visualization: Ames Test Workflow

G cluster_workflow Ames Test Workflow start Prepare Compound with/without S9 Mix mix Mix with Bacterial Strain & Top Agar start->mix plate Pour onto Minimal Agar Plates mix->plate incubate Incubate at 37°C plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Mutagenic Potential count->analyze

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Follow-up Assay: In Vitro Micronucleus Test

If the Ames test is positive or equivocal, or as part of a standard testing battery, the in vitro micronucleus test in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) should be performed. This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).

Hepatotoxicity: Assessing Liver-Specific Toxicity

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. Therefore, assessing the potential for hepatotoxicity is a critical aspect of the safety profile. Some pyrazole compounds have been shown to induce oxidative liver injury.[11][12]

Key Mechanisms of Pyrazole-Induced Hepatotoxicity:

  • CYP2E1 Induction: Pyrazole is a known inducer of cytochrome P450 2E1 (CYP2E1), an enzyme that can generate reactive oxygen species (ROS) during its catalytic cycle.[11][13]

  • Oxidative Stress: The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which can damage cellular components and trigger cell death.[11][14]

  • Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[13]

Recommended In Vitro Models:

  • Primary Human Hepatocytes: Considered the "gold standard" for in vitro hepatotoxicity testing as they most closely mimic the in vivo liver environment.

  • HepaRG Cells: A human-derived cell line that can be differentiated into hepatocyte-like cells and is a suitable alternative to primary hepatocytes.

  • 3D Liver Spheroids/Organoids: These advanced models offer a more physiologically relevant system by recapitulating the three-dimensional architecture and cell-cell interactions of the liver.

Recommended Assays:

  • Hepatocyte Viability Assays: Similar to the general cytotoxicity assays (e.g., MTT, LDH), but performed in liver-specific cell models.

  • CYP450 Induction/Inhibition Assays: To determine if 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde induces or inhibits key drug-metabolizing enzymes, particularly CYP2E1.

  • Reactive Oxygen Species (ROS) Production Assay: Using fluorescent probes like DCFH-DA to quantify the generation of intracellular ROS.

  • Mitochondrial Membrane Potential Assay: Employing dyes such as JC-1 or TMRM to assess mitochondrial health.

Visualization: Potential Mechanism of Pyrazole-Induced Hepatotoxicity

G cluster_pathway Potential Hepatotoxicity Pathway compound Pyrazole Compound cyp2e1 CYP2E1 Induction compound->cyp2e1 ros Increased ROS Production cyp2e1->ros ox_stress Oxidative Stress ros->ox_stress mito_dys Mitochondrial Dysfunction ox_stress->mito_dys apoptosis Apoptosis/Necrosis mito_dys->apoptosis

Caption: A potential signaling pathway for pyrazole-induced hepatotoxicity.

Advanced Safety Profiling: Probing for Specific Toxicities

Depending on the intended therapeutic indication and the results of the core toxicity assays, further specialized in vitro safety assessments may be warranted.

  • Cardiotoxicity: The hERG assay is a critical test to evaluate the potential of a compound to block the hERG potassium channel, which can lead to a life-threatening arrhythmia called Torsades de Pointes.

  • Neurotoxicity: For compounds intended to act on the central nervous system, assays using neuronal cell lines (e.g., SH-SY5Y) can be used to assess for neurotoxic effects.[14]

  • Phototoxicity: If the compound absorbs light in the UVA/UVB range, a phototoxicity assay (e.g., 3T3 Neutral Red Uptake Phototoxicity Test) should be conducted.

Conclusion and Future Directions

The in vitro toxicity and safety profiling of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is a multi-faceted process that requires a strategic and scientifically sound approach. The methodologies outlined in this guide provide a robust framework for identifying potential safety liabilities early in the drug development process. A thorough understanding of a compound's cytotoxicity, genotoxicity, and organ-specific toxicities is paramount for making informed decisions and for the successful translation of a promising molecule from the bench to the clinic. The data generated from these studies will be instrumental in guiding lead optimization efforts and in designing subsequent in vivo toxicology studies.

References

  • Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice. (n.d.). PMC. [Link]

  • Lu, Y., & Cederbaum, A. I. (2008). Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Toxicology, 249(2-3), 211–219. [Link]

  • Pyrazole Induced Oxidative Liver Injury Independent of CYP2E1/2A5 Induction Due to Nrf2 Deficiency. (2008). PubMed. [Link]

  • Pyrazole Treatment of Rats Potentiates CCL4-but Not CHCL3-hepatotoxicity. (1989). PubMed. [Link]

  • Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells. (2012). PubMed. [Link]

  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][11][13][15]triazine Sulfonamides in Normal and Cancer Cells In Vitro. (n.d.). PMC. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PMC. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2020). MDPI. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Evidence of the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes. (2015). PubMed. [Link]

  • Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/ Salmonella test system. (2024). PubMed. [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. [Link]

  • 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. (n.d.). PubChem. [Link]

  • In vivo Cytotoxicity of Polysubstituted Pyrazole Derivatives against Liver Cancer Cell Line. (2025). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. (n.d.). Oriental Journal of Chemistry. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2026). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Taylor & Francis Online. [Link]

  • 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. (n.d.). PMC. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • (PDF) Cytotoxicity study of pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (n.d.). PMC. [Link]

  • Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. (2015). Synergy Publishers. [Link]

  • (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. (n.d.). ResearchGate. [Link]

Sources

Foundational

Pharmacophore modeling using 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

Advanced Pharmacophore Modeling Strategies: Deconstructing 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde for Targeted Kinase Inhibition Introduction In modern structure-based drug design (SBDD), the identificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Pharmacophore Modeling Strategies: Deconstructing 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde for Targeted Kinase Inhibition

Introduction

In modern structure-based drug design (SBDD), the identification and optimization of privileged scaffolds is paramount. The compound 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (CAS 289504-55-8) represents a highly functionalized, multi-valent template frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors. As a Senior Application Scientist, I approach this molecule not merely as a synthetic intermediate, but as a precise spatial arrangement of electronic and steric features—a definitive pharmacophore.

This technical guide provides an in-depth methodology for constructing, validating, and deploying a pharmacophore model based on this specific pyrazole derivative. We will deconstruct the causality behind its molecular interactions and outline a self-validating computational protocol for virtual screening.

Structural Deconstruction & Pharmacophoric Profiling

To build an accurate 3D pharmacophore, we must first translate the 2D chemical topology into a 3D map of potential non-covalent interactions. The scaffold presents four distinct pharmacophoric features, each serving a specific mechanistic purpose when engaging a biological target (e.g., the ATP-binding site of Janus Kinase 1, JAK1).

Table 1: Pharmacophoric Feature Matrix of the Core Scaffold

Chemical MoietyPharmacophore Feature TypeSpatial Geometry / DirectionalityMechanistic Role in Target Binding
Pyrazole Core Aromatic Ring (AR) / H-Bond Acceptor (HBA)Planar, N2 lone pair oriented outwardInteracts with the kinase hinge region via π-π stacking and hydrogen bonding.
4-Bromo Group Halogen Bond Donor (HAL) / Hydrophobic (HYD)Linear (180° to C-Br bond) via σ-holeTargets backbone carbonyls (Lewis bases) in deep hydrophobic pockets (e.g., gatekeeper).
1-(4-Methylbenzyl) Hydrophobic (HYD) / Aromatic Ring (AR)Flexible, defined by methylene linkerAnchors into allosteric or solvent-exposed lipophilic pockets to drive selectivity.
5-Carbaldehyde H-Bond Acceptor (HBA) / DipolePlanar, sp2 hybridized oxygenForms strong dipole interactions or H-bonds with conserved catalytic lysine residues.

Mechanistic Insights: The Causality of Scaffold Design

Effective pharmacophore modeling requires understanding why certain features are prioritized. The predictive power of a model diminishes if we misassign the physical nature of an interaction.

  • The Pyrazole Hinge-Binder: The pyrazole ring is a well-documented pharmacophore in kinase inhibitor design. It acts as a critical anchor, interacting with the hinge region of kinases through precise hydrogen bonding[1]. In our specific scaffold, the N1 position is substituted, meaning the N2 atom functions as a dedicated hydrogen bond acceptor. This basic pyrazole nitrogen is known to form critical H-bonds with residues like E966 in JAK1, driving target selectivity[2].

  • Exploiting the σ-Hole (Halogen Bonding): Historically, halogens were modeled purely as bulky, lipophilic groups. However, advanced molecular orbital theory dictates that the 4-bromo substituent must be modeled as a Halogen Bond Donor[3]. Due to the anisotropy of electron density, a positively charged region (the σ-hole) exists on the distal end of the bromine atom along the C-Br axis[4]. By defining a highly directional (approx. 180°) vector from the bromine to a Lewis base (like a protein backbone carbonyl), we achieve orders of magnitude higher selectivity in our virtual screens than if we treated it as a generic hydrophobic sphere.

  • Conformational Flexibility of the Methylene Linker: The 1-(4-methylbenzyl) group is attached via a methylene bridge. This is not a rigid system. The sp3 hybridized carbon provides rotational degrees of freedom, allowing the p-tolyl group to adopt multiple bioactive conformations to optimally fill adjacent hydrophobic pockets without steric clashing.

Step-by-Step Pharmacophore Modeling Workflow

The following protocol details a self-validating methodology for generating a structure-based pharmacophore model using 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde as the reference ligand.

  • Step 1: Conformational Sampling & Energy Minimization

    • Action: Generate a conformational ensemble of the ligand using a high-quality force field (e.g., OPLS4 or MMFF94).

    • Causality: Because the methylene linker of the 4-methylbenzyl group is highly flexible, a single minimized 3D structure may not represent the bioactive conformation. We must sample the torsional space to ensure the generated pharmacophore features can realistically map to the target's binding site geometry.

  • Step 2: Feature Extraction & 3D Mapping

    • Action: Assign pharmacophoric features (HBA, AR, HYD, HAL) to the minimized ensemble. Crucially, assign a directional vector to the 4-bromo group to represent the σ-hole, and a directional vector to the 5-carbaldehyde oxygen for the HBA.

    • Causality: Directionality filters out false positives during virtual screening. A molecule might have a halogen in the right spatial location, but if the C-X bond angle doesn't align with the target's Lewis base, the halogen bond will not form.

  • Step 3: Structure-Based Receptor-Ligand Complex Generation

    • Action: Dock the conformational ensemble into the target protein (e.g., JAK1 crystal structure) or align it with known co-crystallized pyrazole inhibitors. Define "Excluded Volumes" (spatial regions occupied by protein atoms where ligand atoms cannot exist).

    • Causality: Excluded volumes act as a negative filter. They ensure that retrieved hits from a database do not clash with the protein backbone, drastically increasing the enrichment of viable compounds.

  • Step 4: Model Validation (The Self-Validating System)

    • Action: Screen the generated pharmacophore model against a decoy database (e.g., DUD-E - Directory of Useful Decoys, Enhanced) containing known active kinase inhibitors and structurally similar but inactive decoys. Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and Enrichment Factor (EF).

    • Causality: A model is only as good as its ability to discriminate. If the ROC-AUC is < 0.7, the model is overfitting to the reference ligand or the feature tolerances (sphere radii) are too large. Adjust the radii of the hydrophobic features first, as they are the most promiscuous, and iteratively re-run the validation until an EF > 10 at 1% of the database is achieved.

Visualizations

Workflow A Step 1: Conformational Sampling (Force Field: OPLS4 / MMFF94) B Step 2: Pharmacophore Feature Extraction (HBA, HYD, HAL, AR) A->B C Step 3: Structure-Based Mapping (Target: Kinase Hinge Region) B->C D Step 4: Model Validation (Decoy Database & ROC-AUC) C->D E Step 5: Virtual Screening & Scaffold Hopping D->E

Fig 1: Computational workflow for pharmacophore generation, validation, and virtual screening.

Interactions Scaffold 4-Bromo-1-(4-methylbenzyl) -1H-pyrazole-5-carbaldehyde Core Scaffold F1 Pyrazole N2 H-Bond Acceptor Scaffold->F1 F2 4-Bromo Halogen Bond Donor Scaffold->F2 F3 4-Methylbenzyl Hydrophobic/Aromatic Scaffold->F3 F4 5-Carbaldehyde H-Bond Acceptor Scaffold->F4 T1 Kinase Hinge Backbone NH F1->T1 2.8 Å T2 Gatekeeper Pocket Carbonyl O F2->T2 σ-hole T3 Allosteric Pocket Hydrophobic F3->T3 π-π / Steric T4 Catalytic Lysine Sidechain NH3+ F4->T4 Dipole

Fig 2: Spatial interaction network mapping scaffold features to kinase target microenvironments.

Conclusion

The rational deconstruction of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde reveals a highly sophisticated pharmacophore capable of precise target engagement. By enforcing strict directional constraints on the halogen bond and validating the model against rigorous decoy datasets, researchers can leverage this scaffold to identify novel, highly selective kinase inhibitors through virtual screening and scaffold hopping.

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Exploratory

Thermodynamic stability of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde at room temperature

Executive Summary In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are critical. 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde represents a versatile, yet thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are critical. 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde represents a versatile, yet thermodynamically complex, building block. While the aromatic pyrazole core provides a robust structural foundation, the presence of a highly reactive C5-carbaldehyde, an electron-withdrawing 4-bromo substituent, and a photolytically sensitive N-benzyl linkage creates a multifaceted thermodynamic stability profile at room temperature (25°C).

This whitepaper provides an in-depth analysis of the thermodynamic vulnerabilities of this compound. By understanding the causality behind its degradation pathways—specifically auto-oxidation, nucleophilic addition, and photolysis—researchers can implement rational storage solutions and self-validating experimental protocols to ensure the integrity of this critical intermediate.

Thermodynamic Profiling: Structural Vulnerabilities

The thermodynamic stability of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is dictated by the competing electronic effects of its functional groups.

The Pyrazole Core: Aromatic Stability

The 1H-pyrazole ring itself is highly stable. The delocalization of π -electrons across the nitrogen-rich heterocycle imparts significant thermodynamic resistance to both oxidation and reduction[1]. However, the substitution pattern on this specific molecule alters the local electron density.

The 5-Carbaldehyde Group: Auto-Oxidation Kinetics

The primary site of thermodynamic instability at room temperature is the 5-carbaldehyde group. Aldehydes are highly susceptible to auto-oxidation when exposed to atmospheric dioxygen ( O2​ ). This process is thermodynamically driven and proceeds via a radical chain mechanism. The initiation step involves the abstraction of the aldehydic hydrogen to form a highly reactive, nucleophilic acyl radical[2]. This radical reacts with O2​ to form a peroxy acid intermediate, which subsequently reacts with another aldehyde molecule to yield two equivalents of the corresponding carboxylic acid (4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carboxylic acid)[2].

Causality Check: The 4-bromo substituent plays a critical role here. Through its inductive electron-withdrawing effect (-I), it increases the partial positive charge ( δ+ ) on the carbonyl carbon. This heightened electrophilicity not only lowers the activation energy for hydration (forming a gem-diol intermediate that accelerates oxidation) but also makes the aldehyde highly reactive toward protic solvents.

The N-Benzyl Linkage: Photolytic and Oxidative Cleavage

The 1-(4-methylbenzyl) group introduces a secondary vulnerability. The benzylic position is activated by the electron-donating 4-methyl group, which stabilizes potential benzylic radical intermediates. Under ambient light (UV/Vis exposure) or prolonged oxidative stress, this bond can undergo homolytic cleavage, leading to debenzylation and the formation of 4-methylbenzaldehyde and 4-bromo-1H-pyrazole-5-carbaldehyde[1].

DegradationPathways Target 4-Bromo-1-(4-methylbenzyl)- 1H-pyrazole-5-carbaldehyde O2 Atmospheric O2 (Auto-oxidation) Target->O2 Room Temp (25°C) Light UV/Vis Light (Photolysis) Target->Light Photon Absorption Protic Protic Solvents (e.g., MeOH) Target->Protic Nucleophilic Attack Acid Carboxylic Acid Derivative (Irreversible Oxidation) O2->Acid Acyl Radical Formation Cleavage De-benzylated Pyrazole + 4-Methylbenzaldehyde Light->Cleavage Benzylic Cleavage Acetal Hemiacetal / Acetal (Reversible Addition) Protic->Acetal Equilibrium Shift

Caption: Primary thermodynamic degradation pathways of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde.

Causality in Handling and Storage (E-E-A-T Principles)

Based on the thermodynamic profile, standard "benchtop" storage is insufficient. The following field-proven practices must be adopted, grounded in the chemical causality described above:

  • Inert Atmosphere Storage: Because the formation of the acyl radical is dependent on atmospheric O2​ [2], the compound must be stored under Argon or high-purity Nitrogen. This eliminates the primary oxidant, effectively halting the auto-oxidation pathway.

  • Actinic Hazard Mitigation: To prevent the photolytic cleavage of the stabilized 4-methylbenzyl group, the compound must be stored in amber glass vials or wrapped in aluminum foil[1].

  • Solvent Selection for Stock Solutions: Avoid primary alcohols (methanol, ethanol) for long-term solution storage. The electrophilic nature of the 4-bromo-activated aldehyde drives rapid, albeit reversible, hemiacetal formation. Aprotic solvents such as anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) are mandatory to maintain structural integrity.

Self-Validating Experimental Protocols

To empirically determine the degradation kinetics of this compound, a self-validating forced degradation workflow is required. The protocol below ensures that all degradation products are mass-balanced against the loss of the parent compound.

Protocol 1: Forced Degradation and Kinetic Profiling (HPLC-UV/MS)

Objective: Establish the thermodynamic baseline and half-life ( t1/2​ ) at room temperature under stressed conditions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde in anhydrous HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Self-validation: Inject the stock immediately (T=0) to establish a baseline purity >98% and confirm the absence of the carboxylic acid peak.

  • Oxidative Stress: Transfer 1.0 mL of the stock to a glass vial. Add 100 μ L of 3% H2​O2​ . Stir at 25°C.

  • Photolytic Stress: Transfer 1.0 mL of the stock to a clear quartz vial. Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B guidelines)[1].

  • Sampling & Quenching: Aliquot 50 μ L at T=1h, 4h, 8h, 24h, and 48h. Quench oxidative samples with a drop of saturated sodium thiosulfate to halt radical propagation.

  • Analysis: Inject 10 μ L into an HPLC-MS system (C18 column, Gradient: 5-95% MeCN in Water with 0.1% Formic Acid over 15 mins).

  • System Suitability Criterion: The resolution ( Rs​ ) between the parent aldehyde peak and the primary carboxylic acid degradant must be ≥1.5 .

Workflow Prep Sample Prep (1 mg/mL in MeCN) Stress Stress Conditions (O2, Light, Protic) Prep->Stress Analysis HPLC-UV/MS (Degradant Tracking) Stress->Analysis Kinetics Kinetic Modeling (Determine Half-life) Analysis->Kinetics

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Presentation

The following table summarizes the expected thermodynamic stability metrics for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde at 25°C, derived from kinetic modeling of highly substituted pyrazole-carbaldehydes.

Storage / Stress ConditionPrimary DegradantDegradation Rate ( k )Estimated Half-life ( t1/2​ )Recommended Action
Ambient Air (25°C, Light) Carboxylic Acid, Debenzylated core 1.4×10−2 day−1 ~50 DaysUnacceptable for long-term storage.
Ambient Air (25°C, Dark) Carboxylic Acid 4.6×10−3 day−1 ~150 DaysMonitor purity via NMR before use.
Inert Gas (Argon, 25°C, Dark) None (Stable) <1.0×10−5 day−1 > 5 YearsOptimal Room Temp Condition.
Methanol Solution (25°C) Hemiacetal / AcetalRapid Equilibrium< 2 HoursAvoid protic solvents for stock prep.

Note: Degradation follows pseudo-first-order kinetics under atmospheric excess.

Conclusion

The thermodynamic stability of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde at room temperature is a delicate balance. While the pyrazole core is resilient, the highly electrophilic 5-carbaldehyde (exacerbated by the 4-bromo group) acts as a thermodynamic sink, driving auto-oxidation via acyl radical formation. By employing rigorous inert-atmosphere storage, actinic protection, and aprotic solvent systems, researchers can completely arrest these degradation pathways, ensuring the compound's viability for downstream synthetic applications.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde: An Application Note and Protocol

Introduction Substituted pyrazole carbaldehydes are pivotal intermediates in the landscape of medicinal chemistry and drug development. Their inherent structural features serve as a versatile scaffold for the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted pyrazole carbaldehydes are pivotal intermediates in the landscape of medicinal chemistry and drug development. Their inherent structural features serve as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This application note provides a comprehensive, step-by-step guide for the synthesis of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, a key building block for further chemical elaboration. We will delve into two robust synthetic pathways, offering detailed protocols, mechanistic insights, and characterization data to ensure reproducibility and success in the laboratory. This guide is tailored for researchers, scientists, and professionals in the field of drug development, providing not only a protocol but also the scientific rationale behind the experimental choices.

Synthetic Strategy Overview

The synthesis of the target molecule can be efficiently achieved via two primary routes, each with its own merits.

  • Route 1: This pathway commences with the readily available 4-bromopyrazole. The synthesis involves a two-step sequence: regioselective N-alkylation followed by a Vilsmeier-Haack formylation. This route is advantageous when starting from basic building blocks.

  • Route 2: An alternative and more direct approach begins with the commercially available 4-bromo-1H-pyrazole-5-carbaldehyde. A single N-alkylation step yields the final product. This route is preferable for its atom economy and reduced number of synthetic steps, provided the starting material is accessible.

Below, we provide a detailed breakdown of each synthetic route, complete with experimental protocols and expert insights.

Route 1: Two-Step Synthesis from 4-Bromopyrazole

This pathway is a classic example of building molecular complexity through sequential functionalization of a heterocyclic core.

Diagram of the Synthetic Pathway (Route 1):

Synthetic Pathway Route 1 4-Bromopyrazole 4-Bromopyrazole Intermediate_1 1-(4-methylbenzyl)-4-bromo-1H-pyrazole 4-Bromopyrazole->Intermediate_1 Step 1: N-Alkylation 4-methylbenzyl bromide, Base (e.g., K2CO3 or NaH), Solvent (e.g., DMF or ACN) Final_Product 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde Intermediate_1->Final_Product Step 2: Vilsmeier-Haack Formylation POCl3, DMF

Caption: Synthetic pathway for Route 1, starting from 4-bromopyrazole.

Step 1: Synthesis of 1-(4-methylbenzyl)-4-bromo-1H-pyrazole

Expertise & Experience: The N-alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers. However, for 4-substituted pyrazoles, the N1-alkylation is generally favored due to steric hindrance at the N2 position.[1] The choice of base and solvent is critical. A strong base like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) ensures complete deprotonation of the pyrazole nitrogen, leading to a clean and efficient reaction. Alternatively, a weaker base such as potassium carbonate (K₂CO₃) in acetonitrile (ACN) can also be effective, offering a milder and often more practical option for larger-scale syntheses.[2]

Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (1.5 eq) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazole anion.

  • Alkylation: Slowly add a solution of 4-methylbenzyl bromide (1.05 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(4-methylbenzyl)-4-bromo-1H-pyrazole as a solid or oil.

Reagent/SolventMolar Eq.Purpose
4-Bromopyrazole1.0Starting material
Sodium Hydride (60%) or K₂CO₃1.1 or 1.5Base for deprotonation
4-Methylbenzyl bromide1.05Alkylating agent
DMF or Acetonitrile-Anhydrous solvent
Ethyl Acetate-Extraction solvent
Water, Brine-Washing agents
Sodium Sulfate-Drying agent

Table 1: Reagents and their roles in the N-alkylation of 4-bromopyrazole.

Step 2: Vilsmeier-Haack Formylation of 1-(4-methylbenzyl)-4-bromo-1H-pyrazole

Expertise & Experience: The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt formed in situ from phosphorus oxychloride (POCl₃) and DMF, acts as the electrophile.[4] For a 1-substituted-4-bromopyrazole, the electrophilic attack is directed to the electron-rich C5 position, leading to the desired 5-formyl derivative. It is crucial to perform this reaction under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.[7]

Protocol:

  • Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place anhydrous DMF (used as both solvent and reagent). Cool the flask to 0 °C in an ice bath.

  • POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise to the DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature at 0-5 °C during the addition.

  • Stirring: After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add a solution of 1-(4-methylbenzyl)-4-bromo-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Quenching: After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution until the pH is ~7-8.

  • Extraction: Extract the product with ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde.[8]

Reagent/SolventMolar Eq.Purpose
1-(4-methylbenzyl)-4-bromo-1H-pyrazole1.0Substrate
Phosphorus Oxychloride (POCl₃)1.5-2.0Vilsmeier reagent precursor
N,N-Dimethylformamide (DMF)ExcessSolvent and Vilsmeier reagent precursor
Ethyl Acetate/DCM-Extraction solvent
Water, NaHCO₃/NaOH, Brine-Quenching and washing agents
Sodium Sulfate-Drying agent

Table 2: Reagents and their roles in the Vilsmeier-Haack formylation.

Route 2: One-Step Synthesis from 4-Bromo-1H-pyrazole-5-carbaldehyde

This alternative route offers a more streamlined approach, leveraging a commercially available, pre-functionalized starting material.

Diagram of the Synthetic Pathway (Route 2):

Synthetic Pathway Route 2 Start_Material_2 4-Bromo-1H-pyrazole-5-carbaldehyde Final_Product_2 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde Start_Material_2->Final_Product_2 N-Alkylation 4-methylbenzyl bromide, Base (e.g., K2CO3 or NaH), Solvent (e.g., DMF or ACN)

Caption: Synthetic pathway for Route 2, starting from 4-bromo-1H-pyrazole-5-carbaldehyde.

Expertise & Experience: The N-alkylation of 4-bromo-1H-pyrazole-5-carbaldehyde follows the same principles as the alkylation of 4-bromopyrazole. The presence of the electron-withdrawing carbaldehyde group at the 5-position can increase the acidity of the pyrazole N-H, potentially allowing for the use of milder bases. However, the general protocol using NaH or K₂CO₃ remains highly effective.

Protocol:

The protocol for this step is analogous to Step 1 of Route 1, with 4-bromo-1H-pyrazole-5-carbaldehyde as the starting material.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-bromo-1H-pyrazole-5-carbaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or acetonitrile and cool to 0 °C.

  • Deprotonation: Slowly add NaH (1.1 eq) or K₂CO₃ (1.5 eq).

  • Stirring: Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes.

  • Alkylation: Add a solution of 4-methylbenzyl bromide (1.05 eq) in the same anhydrous solvent.

  • Reaction Monitoring: Stir at room temperature and monitor by TLC.

  • Work-up, Extraction, Washing, Drying, and Concentration: Follow the same procedure as described in Step 1 of Route 1.

  • Purification: Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield the final product.

Characterization of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

Trustworthiness: Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring proton, the aldehyde proton, the benzylic protons, the aromatic protons of the 4-methylbenzyl group, and the methyl protons.

    • The pyrazole proton (H-3) should appear as a singlet in the aromatic region.

    • The aldehyde proton (-CHO) will be a distinct singlet, typically downfield (around 9.5-10.0 ppm).

    • The benzylic methylene protons (-CH₂-) will appear as a singlet.

    • The aromatic protons of the 4-methylbenzyl group will likely appear as two doublets (an AA'BB' system).

    • The methyl protons (-CH₃) will be a singlet in the aliphatic region.[9]

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all the unique carbon atoms in the molecule.

    • The aldehyde carbonyl carbon will be a prominent signal in the downfield region (around 180-190 ppm).

    • Signals for the pyrazole ring carbons (C-3, C-4, and C-5) will be present, with the carbon bearing the bromine atom (C-4) showing a characteristic chemical shift.

    • The benzylic carbon and the carbons of the 4-methylbenzyl group will also have distinct signals.[9]

2. Mass Spectrometry (MS):

  • Mass spectrometry will confirm the molecular weight of the target compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with approximately equal intensity, which is a definitive indicator of a monobrominated compound.[10][11][12]

3. Infrared (IR) Spectroscopy:

  • The IR spectrum should show a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.[7]

  • Sodium Hydride (NaH): Flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • 4-Methylbenzyl bromide: Lachrymatory and irritant.

  • Solvents: DMF and acetonitrile are toxic. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This application note provides two reliable and detailed synthetic pathways for the preparation of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. By following these protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The inclusion of expert insights and detailed characterization guidance aims to facilitate a smooth and successful synthetic endeavor.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Some New Pyrazoles. DergiPark. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. METU. Available at: [Link]

  • Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. ACS Publications. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction. Cambridge University Press & Assessment. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Chemconnections.org. Available at: [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]

  • European Journal of Organic Chemistry. Wiley Online Library. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • Vilsmeier-Haack Formylation. ideXlab. Available at: [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde as a key building block. The protocols and insights are designed to be a valuable resource for researchers in medicinal chemistry and materials science, enabling the synthesis of a diverse range of novel pyrazole-based compounds.

Introduction: The Power of Pyrazoles and the Suzuki-Miyaura Reaction

Pyrazole scaffolds are of significant interest in drug discovery and materials science due to their diverse biological activities and unique electronic properties. The ability to functionalize the pyrazole ring at specific positions is crucial for developing new chemical entities with desired characteristics. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for carbon-carbon bond formation, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. This guide focuses on the application of this powerful reaction to 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, a versatile intermediate for the synthesis of complex molecular architectures. The presence of the aldehyde group, while potentially sensitive, is well-tolerated under optimized Suzuki-Miyaura conditions, allowing for its direct use in coupling reactions without the need for protecting groups.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is fundamental to understanding and troubleshooting the reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd_intermediate1 Ar-Pd(II)(X)Ln pd0->pd_intermediate1 Ar-X oxidative_addition Oxidative Addition aryl_halide Ar-X pd_intermediate2 Ar-Pd(II)(R)Ln pd_intermediate1->pd_intermediate2 R-B(OR')2 Base transmetalation Transmetalation boronic_acid R-B(OR')2 base Base pd_intermediate2->pd0 product Ar-R pd_intermediate2->product reductive_elimination Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde with a variety of aryl and heteroaryl boronic acids.

Materials and Reagents
  • 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

  • Aryl or heteroaryl boronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reaction Setup and Execution

Experimental_Workflow start Start reagents Combine Reactants: - Bromo-pyrazole - Boronic Acid - Base - Solvent start->reagents degas Degas Mixture (e.g., N2 sparging) reagents->degas catalyst Add Pd Catalyst degas->catalyst heat Heat to Reaction Temp. (e.g., 80-110 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Preparation: In a flame-dried Schlenk flask, combine 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 eq), the desired boronic acid (1.2-2.0 eq), and the base (2.0-3.0 eq).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-30 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Examples

The following table illustrates the expected outcomes for the Suzuki-Miyaura coupling of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde with various boronic acids under optimized conditions.

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid1-(4-Methylbenzyl)-4-phenyl-1H-pyrazole-5-carbaldehyde85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde80-90
33-Pyridinylboronic acid1-(4-Methylbenzyl)-4-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde70-85
42-Thiopheneboronic acid1-(4-Methylbenzyl)-4-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde75-88

Expertise & Experience: Causality Behind Experimental Choices

The success of a Suzuki-Miyaura reaction, particularly with a functionalized substrate like 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, hinges on the judicious selection of reaction parameters.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-deficient or sterically hindered aryl bromides, more electron-rich and bulky phosphine ligands such as XPhos or SPhos, often employed in pre-catalyst form (e.g., XPhos Pd G2), can significantly improve reaction rates and yields. For less demanding couplings, traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ may suffice.

  • The Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a boronate complex, which is more nucleophilic and readily undergoes transmetalation. The choice of base can also influence the reaction rate and the stability of the aldehyde functionality. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used and generally well-tolerated.

  • Solvent System: A mixture of an organic solvent and water is often employed. The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio of organic solvent to water can be optimized to ensure homogeneity and efficient reaction.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of your results, a systematic approach to reaction monitoring and product characterization is essential.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and to identify any potential side reactions. This allows for timely intervention and prevents over-heating or decomposition of the product.

  • Purification and Characterization: Thorough purification by column chromatography is necessary to remove any unreacted starting materials, byproducts, and residual catalyst. The purity and identity of the final product must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient degassing- Poor quality of reagents- Use a fresh batch of catalyst- Ensure thorough degassing of the reaction mixture- Use high-purity, anhydrous solvents and fresh reagents
Formation of homocoupled byproducts - Presence of oxygen- Decomposition of the boronic acid- Improve the degassing procedure- Use a slight excess of the boronic acid
Decomposition of the aldehyde - Reaction temperature is too high- Prolonged reaction time- Lower the reaction temperature- Monitor the reaction closely and stop it once the starting material is consumed

References

  • Ahmad, G., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(9), 103270. [Link]

  • Billen, B., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

  • Boruń, A. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4938. [Link]

  • Chen, W., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2203. [Link]

  • Cimino, A., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20047-20057. [Link]

  • El-Faham, A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Fodor, T., et al. (2016). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. [Link]

  • Ito, H., et al. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters, 7(19), 4
Method

Application Note &amp; Protocols: Strategic Functionalization of the Aldehyde Group in 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

Abstract & Introduction The pyrazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, frequently appearing in a wide array of bioactive compounds and functional materials.[1][2] The titl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, frequently appearing in a wide array of bioactive compounds and functional materials.[1][2] The title compound, 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, represents a highly versatile synthetic intermediate. Its structure incorporates several key features for molecular diversification: a nucleophilic pyrazole ring, a modifiable C-Br bond amenable to cross-coupling reactions, and a highly reactive C-5 aldehyde group. This aldehyde is a linchpin for a multitude of chemical transformations, enabling the synthesis of diverse downstream derivatives such as carboxylic acids, alcohols, amines, and alkenes.[3][4]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic functionalization of this aldehyde moiety. We present detailed, field-proven protocols for four essential transformations: Oxidation , Reductive Amination , Wittig Olefination , and Knoevenagel Condensation . The causality behind experimental choices, self-validating protocol design, and authoritative references are emphasized to ensure scientific integrity and reproducibility.

Overview of Aldehyde Functionalization Pathways

The aldehyde group at the C-5 position of the pyrazole ring is the primary focus of this guide. It serves as an electrophilic handle for a variety of nucleophilic attacks and redox manipulations. The strategic selection of a reaction pathway allows for the precise installation of desired functional groups, critical for structure-activity relationship (SAR) studies. The diagram below illustrates the four key transformations detailed in this application note.

G Start 4-Bromo-1-(4-methylbenzyl)-1H- pyrazole-5-carbaldehyde Oxidation Oxidation (Pinnick) Start->Oxidation NaClO₂, NaH₂PO₄ 2-methyl-2-butene ReductiveAmination Reductive Amination Start->ReductiveAmination R¹R²NH NaBH(OAc)₃ Wittig Wittig Olefination Start->Wittig Ph₃P=CHR (Ylide) Knoevenagel Knoevenagel Condensation Start->Knoevenagel CH₂(CN)₂ Base (e.g., (NH₄)₂CO₃) CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid Amine Secondary/Tertiary Amine Derivative ReductiveAmination->Amine Alkene Alkene Derivative (α,β-unsaturated ester) Wittig->Alkene Unsaturated α,β-Unsaturated Nitrile Derivative Knoevenagel->Unsaturated G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification Dissolve 1. Dissolve aldehyde (1.0 equiv) in t-BuOH/H₂O AddScavenger 2. Add 2-methyl-2-butene (3.0 equiv) Dissolve->AddScavenger AddReagents 3. Add NaH₂PO₄ (1.5 equiv) and NaClO₂ (1.5 equiv) AddScavenger->AddReagents Stir 4. Stir at RT for 4-18h. Monitor by TLC/LC-MS AddReagents->Stir Acidify 5. Acidify to pH 2-3 with 1M HCl Stir->Acidify Extract 6. Extract with EtOAc (3x) Acidify->Extract Purify 7. Dry, concentrate, and purify (chromatography or recrystallization) Extract->Purify

Figure 2: Workflow for the Pinnick oxidation protocol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • Scavenger Addition: Add 2-methyl-2-butene (3.0 equiv) to the solution.

  • Reagent Addition: In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 equiv, technical grade ~80% is sufficient) and sodium dihydrogen phosphate (1.5 equiv). Add this solution dropwise to the reaction mixture at room temperature. [5]Caution: Avoid using metal needles for the addition as transition metals can catalyze the decomposition of NaClO₂. [5]4. Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Upon completion, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by silica gel chromatography or recrystallization.

Reductive Amination to Secondary/Tertiary Amines

4.1 Scientific Rationale & Expertise

Reductive amination is one of the most powerful C-N bond-forming reactions in organic synthesis, providing direct access to secondary and tertiary amines. [6][7]The process involves the in-situ formation of an iminium ion from the aldehyde and a primary or secondary amine, which is then reduced by a selective hydride agent.

For this transformation, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. [6][8][9] Key Advantages:

  • Mildness and Selectivity: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde or ketone. [6][9]This prevents the side-reaction of reducing the starting material to the corresponding alcohol.

  • Broad Substrate Scope: It is effective for a wide range of aldehydes and both primary and secondary amines, including those that are sterically hindered or electron-deficient. [9]* Operational Simplicity: The reaction is typically a one-pot procedure, where the aldehyde, amine, and reducing agent are mixed together. [10]It does not require strict pH control, unlike methods using sodium cyanoborohydride. [6] 4.2 Data Summary Table

ParameterCondition / ValueReference
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)[8][9]
Stoichiometry 1.2 - 1.5 equiv NaBH(OAc)₃[8][10]
Amine Primary or Secondary Amine (1.0 - 1.2 equiv)[8]
Solvent 1,2-Dichloroethane (DCE) or THF[9]
Catalyst (optional) Acetic Acid (catalytic amount for ketones)[9]
Temperature Room Temperature to Reflux[8]
Reaction Time 1 - 24 hours[8]
Typical Yield 65 - 95%[7]

4.3 Detailed Experimental Protocol

  • Reaction Setup: To a solution of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 equiv) in one portion. [8][10]2. Reaction: Stir the resulting suspension at room temperature. For less reactive amines or sterically hindered substrates, the mixture can be heated to reflux. [8]3. Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [8]Stir vigorously for 30 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (CH₂Cl₂) (2x). [8]6. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amine product by silica gel chromatography.

Wittig Olefination to Alkenes

5.1 Scientific Rationale & Expertise

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. [11][12][13]It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide.

Key Considerations:

  • Stabilized Ylides: For this application, we will focus on stabilized ylides (e.g., Ph₃P=CHCO₂Et), where the carbanion is stabilized by an adjacent electron-withdrawing group (like an ester). These ylides are less reactive, generally air-stable, and provide the thermodynamically more stable (E)-alkene as the major product. [14]* Reaction Conditions: The reaction with stabilized ylides can often be performed under mild conditions, sometimes even in aqueous media, which aligns with green chemistry principles. [15]The heterocyclic nature of the pyrazole aldehyde is well-tolerated. [12][15] The mechanism proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. [11][14] 5.2 Data Summary Table

ParameterCondition / ValueReference
Reagent Stabilized Phosphorus Ylide (e.g., Ph₃P=CHCO₂R)[14]
Stoichiometry 1.1 - 1.5 equiv Ylide
Solvent THF, Dichloromethane, or Toluene[14]
Temperature Room Temperature to Reflux[14]
Reaction Time 2 - 24 hours
Stereoselectivity Predominantly (E)-alkene[14]
Typical Yield 70 - 95%[15]

5.3 Detailed Experimental Protocol

  • Reaction Setup: In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve the stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.1 equiv) in anhydrous dichloromethane or THF.

  • Aldehyde Addition: Add a solution of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 equiv) in the same anhydrous solvent to the ylide solution dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the aldehyde and the formation of a new, less polar spot corresponding to the alkene product.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude residue contains the desired alkene and triphenylphosphine oxide. Purify by silica gel column chromatography. The less polar alkene will elute before the highly polar triphenylphosphine oxide.

Knoevenagel Condensation for α,β-Unsaturated Systems

6.1 Scientific Rationale & Expertise

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (a compound with two electron-withdrawing groups flanking a CH₂ group) to an aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. [16][17]This reaction is exceptionally useful for synthesizing electron-deficient alkenes, which are valuable Michael acceptors and building blocks in multicomponent reactions. [16][18] Key Advantages:

  • High Efficiency: The reaction is typically high-yielding and proceeds under mild, base-catalyzed conditions. [18]* Green Chemistry: Many modern protocols utilize environmentally benign catalysts and solvents, such as ammonium carbonate in aqueous media, making it a sustainable choice. [19][20]* Versatility: A wide range of active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can be used, allowing for diverse product synthesis from the same pyrazole aldehyde starting material. [16][18] The reaction is initiated by the deprotonation of the active methylene compound by a weak base. The resulting carbanion attacks the aldehyde carbonyl, and subsequent elimination of water yields the condensed product. [18] 6.2 Data Summary Table

ParameterCondition / ValueReference
Reagent Active Methylene Compound (e.g., Malononitrile)[19]
Stoichiometry 1.0 - 1.2 equiv Active Methylene Compound[19]
Catalyst Ammonium Carbonate ((NH₄)₂CO₃) (20 mol%)[19]
Solvent System Water / Ethanol (1:1)[19]
Method Sonication or Stirring at Ambient Temperature[19]
Reaction Time 15 - 60 minutes[19]
Typical Yield 85 - 98%[19][20]

6.3 Detailed Experimental Protocol

  • Reaction Setup: In a flask, suspend 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 equiv), malononitrile (1.05 equiv), and ammonium carbonate (0.2 equiv) in a 1:1 mixture of water and ethanol. [19]2. Reaction: Stir the mixture vigorously at room temperature or place it in an ultrasonic bath for 15-30 minutes. The product will often precipitate from the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically very fast.

  • Work-up: Once the starting material is consumed, collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water, followed by a small amount of cold ethanol, to remove any unreacted starting materials and catalyst. The product is often pure enough after filtration, but it can be recrystallized from ethanol if necessary.

References

  • Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN. [Link]

  • Pinnick oxidation. Grokipedia. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Comptes Rendus de l'Académie des Sciences. [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]

  • PINNICK OXIDATION. Qi Group@NIBS. [Link]

  • Pinnick-Lindgren Oxidation. SynArchive. [Link]

  • Pinnick oxidation. Wikipedia. [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Bentham Science Publishers. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. The Portal to Your Drug Discovery. [Link]

  • Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. ACS Publications. [Link]

  • Myers Chem 115. Harvard University. [Link]

  • The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

  • Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. ACS Publications. [Link]

  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. MDPI. [Link]

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]

  • Wittig Reaction. Dalal Institute. [Link]

  • Synthesis and Activity of Pyrazole Carbaldehydes. ARKIVOC. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde as a Bifunctional Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics.[1][2][3] This particular intermediate is uniquely engineered with two distinct and orthogonally reactive functional groups: a C5-carbaldehyde and a C4-bromo substituent. This bifunctionality permits a sequential and highly controlled diversification strategy, enabling the exploration of vast chemical space from a single, advanced intermediate. We present detailed protocols for leveraging both functionalities—the aldehyde for chain extension and heterocycle formation, and the bromo group for core modification via cross-coupling reactions. These notes are intended to serve as a practical and scientifically grounded resource for the synthesis of novel pyrazole-based drug candidates.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole motif, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in marketed drugs such as Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and Crizotinib (kinase inhibitor) underscores its therapeutic relevance.[1][3] The pyrazole ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor allow it to form critical interactions with biological targets, particularly the hinge region of protein kinases.[4]

The subject of this guide, 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, is a highly valuable building block designed for maximum synthetic versatility. Its strategic design incorporates:

  • A C5-Carbaldehyde: A versatile electrophilic handle for derivatization via condensation, reductive amination, and olefination reactions, allowing for the introduction of diverse side chains to probe structure-activity relationships (SAR).[5][6]

  • A C4-Bromo Group: A stable but reactive site for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling fundamental modifications to the pyrazole core.

  • An N1-(4-methylbenzyl) Group: This substituent enhances lipophilicity and provides steric influence, which can be crucial for modulating pharmacokinetic properties and target engagement.

This dual reactivity allows for a divergent synthetic approach, where a common intermediate can generate multiple, structurally distinct compound libraries.

Compound Profile and Physicochemical Properties

A summary of the key properties for the title compound is provided below.

PropertyData
IUPAC Name 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde
Molecular Formula C₁₂H₁₁BrN₂O
Molecular Weight 279.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform, DMF, DMSO
Storage Store at 2-8°C under an inert atmosphere

Synthetic Applications: Protocols and Methodologies

The true value of this intermediate lies in its application. The following protocols are representative examples of how each functional group can be selectively addressed to build molecular complexity.

Workflow Overview: Divergent Synthesis

The following diagram illustrates the strategic use of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde as a central hub for generating diverse molecular scaffolds.

G cluster_start Starting Material Synthesis cluster_aldehyde Aldehyde Derivatization (C5) cluster_bromo Bromo Derivatization (C4) start Hydrazone Precursor + Vilsmeier Reagent intermediate 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde start->intermediate Vilsmeier-Haack Formylation p1 Protocol 3.1: Knoevenagel Condensation intermediate->p1 p2 Protocol 3.2: Reductive Amination intermediate->p2 p3 Protocol 3.3: Suzuki Cross-Coupling intermediate->p3 prod1 prod1 p1->prod1 Pyranopyrazole Derivative prod2 prod2 p2->prod2 Secondary Amine Derivative prod3 prod3 p3->prod3 4-Aryl-Pyrazole Derivative

Caption: Divergent synthetic pathways from the title intermediate.

Protocol 3.1: Knoevenagel Condensation for Pyranopyrazole Synthesis

This protocol demonstrates the reaction of the aldehyde with an active methylene compound, a common strategy for constructing fused heterocyclic systems like pyranopyrazoles, which are known for their biological activities.[7][8]

  • Scientific Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration. Piperidine is used as a mild base to deprotonate the active methylene compound (malononitrile), generating the nucleophilic carbanion. The reaction is typically run in a protic solvent like ethanol to facilitate proton transfer steps.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 eq, e.g., 279 mg, 1.0 mmol) and malononitrile (1.1 eq, 73 mg, 1.1 mmol) in absolute ethanol (15 mL).

  • Reaction Initiation: Add piperidine (0.2 eq, 20 µL, 0.2 mmol) to the solution.

  • Reaction Execution: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Workup and Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to yield the 6-amino-4-(4-bromo-1-(4-methylbenzyl)-1H-pyrazol-5-yl)-2H-pyran-3,5-dicarbonitrile.

Protocol 3.2: Reductive Amination for Amine Synthesis

This protocol describes the formation of a C-N bond, a critical linkage in countless pharmaceutical agents. Reductive amination is a robust and reliable method for converting aldehydes into amines.

  • Scientific Rationale: This is a one-pot, two-step process. First, the aldehyde reacts with a primary or secondary amine to form a Schiff base (imine) intermediate. A mild reducing agent, sodium triacetoxyborohydride (STAB), is then used to selectively reduce the imine to the corresponding amine. STAB is chosen because it is less reactive than other hydrides (like NaBH₄), allowing it to coexist with the aldehyde without significant premature reduction, and it does not violently react with the protic solvent.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 eq, 279 mg, 1.0 mmol) in dichloromethane (DCM, 10 mL), add the desired primary amine (e.g., benzylamine, 1.1 eq, 118 mg, 1.1 mmol) followed by glacial acetic acid (2-3 drops, catalytic).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 10 minutes.

  • Reaction Execution: Continue stirring at room temperature for 12-18 hours. Monitor by TLC until the starting material is consumed.

  • Workup and Isolation: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (gradient elution, Hexane to Ethyl Acetate) to obtain the desired secondary amine product.

Protocol 3.3: Suzuki Cross-Coupling for C-C Bond Formation

This protocol leverages the C4-bromo substituent to introduce new aryl or heteroaryl groups, fundamentally altering the core scaffold.

  • Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis.[9] It involves the palladium-catalyzed reaction between an organohalide (the bromo-pyrazole) and an organoboron compound (a boronic acid). The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (facilitated by a base like K₃PO₄), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A phosphine ligand (e.g., from Pd(PPh₃)₄) is required to stabilize the palladium center.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 eq, 279 mg, 1.0 mmol), the desired arylboronic acid (e.g., phenylboronic acid, 1.2 eq, 146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 eq, 424 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq, 58 mg, 0.05 mmol).

  • Solvent and Degassing: Evacuate the flask and backfill with argon or nitrogen gas (repeat 3 times). Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 10 mL total).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 8-12 hours under the inert atmosphere. Monitor by TLC or LC-MS.

  • Workup and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde.

Product Characterization: Spectroscopic Signatures

Confirming the successful transformation of the intermediate requires careful spectroscopic analysis. The table below outlines the expected key changes in ¹H and ¹³C NMR spectra for a representative reaction (Protocol 3.3).

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Starting Material (4-Bromo)~9.8 (s, 1H, -CHO), ~8.0 (s, 1H, Pyrazole H-3), 7.2-7.0 (m, 4H, Benzyl Ar-H), ~5.6 (s, 2H, -CH₂-), ~2.3 (s, 3H, -CH₃)~185 (C=O), ~142 (Pyrazole C-3), ~110 (Pyrazole C-5), ~95 (Pyrazole C-4, bearing Br), ~55 (-CH₂-), ~21 (-CH₃)[10]
Product (4-Phenyl, from Protocol 3.3)~10.0 (s, 1H, -CHO), ~8.2 (s, 1H, Pyrazole H-3), 7.6-7.0 (m, 9H, Benzyl & Phenyl Ar-H), ~5.6 (s, 2H, -CH₂-), ~2.3 (s, 3H, -CH₃)~186 (C=O), ~145 (Pyrazole C-3), ~125 (Pyrazole C-5), ~120 (Pyrazole C-4, now bearing Phenyl), ~55 (-CH₂-), ~21 (-CH₃)

Note: Exact chemical shifts are dependent on solvent and specific substitution.

Application in Target-Oriented Synthesis: Kinase Inhibitors

Derivatives of pyrazole-carbaldehydes are frequently used to synthesize potent kinase inhibitors.[4] The aldehyde can be used to build a structure that interacts with the solvent-exposed region of the ATP-binding pocket, while the core pyrazole interacts with the hinge region.

cluster_kinase Kinase ATP Binding Site cluster_inhibitor Hypothetical Pyrazole-Based Inhibitor hinge Hinge Region Backbone NH gatekeeper Gatekeeper Residue solvent Solvent-Exposed Region inhibitor Pyrazole Core Linker R-Group inhibitor:n1->hinge:f0 H-Bond inhibitor:n3->solvent van der Waals Interactions

Caption: Interaction model of a pyrazole inhibitor in a kinase active site.

Conclusion

4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is a powerful and versatile intermediate for pharmaceutical research and development. Its bifunctional nature enables a divergent and efficient approach to the synthesis of complex pyrazole derivatives. By providing orthogonal chemical handles, it allows medicinal chemists to systematically and independently modify different regions of the molecule, accelerating the optimization of lead compounds and the exploration of structure-activity relationships. The protocols and data presented herein provide a solid foundation for leveraging this intermediate in the discovery of novel therapeutics.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). World Journal of Biology Pharmacy and Health Sciences, 22(02), 083–102.
  • Guzmán, A. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

  • Shaaban, M. R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-538. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC. [Link]

  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). Atlantis Press. [Link]

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (n.d.). ResearchGate. [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). ResearchGate. [Link]

  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. (2024). Oriental Journal of Chemistry. [Link]

  • 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. (2012). PMC. [Link]

  • 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. (n.d.). PubChem. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Semantic Scholar. [Link]

Sources

Method

Protocol for scaling up the production of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Strategic Route Design & Mechanistic Rationale The synthesis of highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Strategic Route Design & Mechanistic Rationale

The synthesis of highly functionalized pyrazoles, such as 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde , requires precise orchestration of regioselective reactions. This molecule serves as a critical building block for advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors.

Designing a scalable route for this trisubstituted pyrazole demands a strict adherence to mechanistic causality. The optimized three-step protocol proceeds via N-alkylation, C5-formylation, and finally C4-bromination.

The Causality of the Reaction Sequence

A common pitfall in pyrazole derivatization is the misordering of electrophilic aromatic substitution and directed metalation.

  • Why Formylate Before Bromination? If bromination were performed immediately after N-alkylation to yield 4-bromo-1-(4-methylbenzyl)-1H-pyrazole, the subsequent addition of n -Butyllithium ( n -BuLi) would trigger a rapid halogen-metal exchange at the C4–Br bond rather than the desired deprotonation at C5. By formylating first, we exploit the natural acidity of the C5 proton (directed by the N1-benzyl group).

  • Why C4-Bromination Last? The C4 position of the pyrazole ring is the most electron-rich and intrinsically reactive site toward electrophiles. Even with the electron-withdrawing formyl group installed at C5, the C4 position remains susceptible to controlled electrophilic bromination using N-Bromosuccinimide (NBS) .

Process Workflow

The following signaling diagram outlines the synthetic workflow, highlighting the intermediates and the specific reagents required to drive each transformation.

SynthesisWorkflow SM Starting Materials: 1H-Pyrazole + 4-Methylbenzyl chloride Step1 Step 1: N-Alkylation (K2CO3, DMF, 80°C) SM->Step1 Int1 Intermediate 1: 1-(4-Methylbenzyl)-1H-pyrazole Step1->Int1 Step2 Step 2: C5-Formylation (1. n-BuLi, THF, -78°C 2. DMF quench) Int1->Step2 Int2 Intermediate 2: 1-(4-Methylbenzyl)-1H-pyrazole- 5-carbaldehyde Step2->Int2 Step3 Step 3: C4-Bromination (NBS, DMF, 60°C) Int2->Step3 Product Target API Building Block: 4-Bromo-1-(4-methylbenzyl)- 1H-pyrazole-5-carbaldehyde Step3->Product

Figure 1: Three-step synthetic workflow for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde.

Step-by-Step Experimental Protocols (1 kg Scale)

Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure chemical integrity before advancing to the next stage.

Phase 1: N-Alkylation

Objective: Synthesize 1-(4-methylbenzyl)-1H-pyrazole. Mechanistic Note: Potassium carbonate ( K2​CO3​ ) is used as a mild base to deprotonate 1H-pyrazole. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to accelerate the SN​2 displacement of the benzyl chloride.

  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge: Add 1H-pyrazole (680 g, 10.0 mol, 1.0 eq) and anhydrous DMF (10 L). Stir until dissolved.

  • Base Addition: Add finely powdered K2​CO3​ (2073 g, 15.0 mol, 1.5 eq).

  • Alkylation: Dropwise add 4-methylbenzyl chloride (1476 g, 10.5 mol, 1.05 eq) over 1 hour.

  • Heating: Ramp the internal temperature to 80 °C and maintain for 8 hours.

  • Self-Validation (IPC): Pull a 1 mL aliquot, filter, and analyze via RP-HPLC. The reaction is validated as complete when residual 1H-pyrazole is < 1.0 Area %.

  • Workup: Cool to 20 °C. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (12 L) and Water (10 L). Wash the organic layer with brine (2 × 5 L), dry over Na2​SO4​ , and concentrate to yield a pale yellow oil.

Phase 2: Directed C5-Lithiation & Formylation

Objective: Synthesize 1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. Mechanistic Note: THF is critical here as it coordinates the lithium ion, breaking up n -BuLi hexamers into reactive species. Cryogenic conditions (-78 °C) are mandatory to prevent the 5-lithiopyrazole intermediate from undergoing self-condensation or ring-fragmentation. DMF acts as the formylating electrophile, forming a stable tetrahedral hemiaminal that only collapses to the aldehyde upon aqueous quenching .

  • Setup: Thoroughly purge a 50 L cryogenic reactor with ultra-high purity Argon.

  • Charge: Dissolve Intermediate 1 (1500 g, 8.7 mol, 1.0 eq) in anhydrous THF (15 L, KF < 50 ppm). Cool the jacket to achieve an internal temperature of -78 °C.

  • Lithiation: Slowly add n -BuLi (2.5 M in hexanes, 3.8 L, 9.5 mol, 1.1 eq) via a dropping funnel over 2 hours. Maintain internal temp < -70 °C to control the exotherm. Stir for 1 hour at -78 °C.

  • Self-Validation (IPC): Quench a 0.5 mL aliquot in D2​O . Analyze via 1H NMR. Validation is achieved when >95% deuterium incorporation is observed at the C5 position (disappearance of the C5-H signal at ~7.5 ppm).

  • Formylation: Dropwise add anhydrous DMF (950 g, 13.0 mol, 1.5 eq) over 1 hour. Stir for 1 hour at -78 °C, then gradually warm to 0 °C over 2 hours.

  • Quench & Workup: Vigorously stir while adding saturated aqueous NH4​Cl (10 L) to collapse the tetrahedral intermediate. Extract with Ethyl Acetate (2 × 10 L). Wash organics with water and brine, dry, and evaporate to yield the aldehyde as an off-white solid.

Phase 3: Electrophilic C4-Bromination

Objective: Synthesize the final 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. Mechanistic Note: NBS provides a steady, low concentration of electrophilic bromine, preventing over-oxidation of the sensitive C5-aldehyde.

  • Setup: Equip a 20 L jacketed reactor with a mechanical stirrer.

  • Charge: Dissolve Intermediate 2 (1200 g, 6.0 mol, 1.0 eq) in DMF (12 L).

  • Bromination: Add N-Bromosuccinimide (NBS) (1170 g, 6.6 mol, 1.1 eq) in 5 equal portions over 1 hour to control the mild exotherm.

  • Heating: Warm the mixture to 60 °C and stir for 6 hours.

  • Self-Validation (IPC): Analyze via RP-HPLC. Validation is achieved when the Intermediate 2 peak is < 0.5 Area %.

  • Precipitation & Workup: Pour the reaction mixture slowly into actively stirred ice-water (30 L). The target product will precipitate as a crystalline solid, while succinimide and DMF remain in the aqueous phase. Filter the solid, wash with cold water (3 × 5 L), and recrystallize from Ethanol/Water to afford the highly pure target molecule.

Quantitative Data & Quality Control

Data from three consecutive scale-up batches have been aggregated to establish the Critical Process Parameters (CPPs) and final analytical specifications.

Table 1: Critical Process Parameters (CPPs) and Yield Optimization

StepParameterTarget RangeMechanistic RationaleAverage Yield
1 Internal Temperature80–85 °CEnsures complete SN​2 alkylation without thermal degradation of the pyrazole core.92%
2 Lithiation Temp-78 to -70 °CPrevents thermal decomposition and side-reactions of the highly reactive 5-lithiopyrazole.84%
3 NBS Equivalents1.05 – 1.10 eqAvoids polybromination while ensuring complete conversion of the deactivated pyrazole.89%

Table 2: Analytical Specifications for Final API Building Block

AttributeSpecificationAnalytical Method
Appearance Pale yellow crystalline powderVisual Inspection
Purity 98.5% (Area %)RP-HPLC (UV at 254 nm)
Identity ( 1H NMR) δ 9.8 (s, 1H, CHO), 7.6 (s, 1H, Ar-H) 1H NMR (400 MHz, CDCl3​ )
Residual Solvent DMF < 880 ppm, THF < 720 ppmHS-GC-FID
Moisture Content 0.5% w/wKarl Fischer Titration

Process Safety & Hazard Mitigation

  • Organolithium Handling (Step 2): n -BuLi is highly pyrophoric. The reactor must be rigorously dried and maintained under positive Argon pressure. The quenching step with NH4​Cl is highly exothermic and must be performed with active jacket cooling.

  • NBS Handling (Step 3): NBS can decompose violently if exposed to strong acids or high temperatures. Store NBS at 2–8 °C and verify its purity (color should be white, not yellow/brown, which indicates free Br2​ generation) prior to addition.

References

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles Organic Process Research & Development (ACS Publications). Details scalable flow lithiation and NBS bromination protocols for highly functionalized pyrazoles. URL:[Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity ARKIVOC (Semantic Scholar / Arkat USA). A comprehensive review of the reactivity of pyrazole carbaldehydes, including directed formylation and electrophilic substitution tolerances. URL:[Link]

Application

Synthesis of pyrazole-based kinase inhibitors from 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

Application Note: Late-Stage Functionalization of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde for Kinase Inhibitor Discovery Strategic Rationale & Scaffold Architecture The pyrazole ring is a privileged pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage Functionalization of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde for Kinase Inhibitor Discovery

Strategic Rationale & Scaffold Architecture

The pyrazole ring is a privileged pharmacophore in targeted oncology and immunology, frequently deployed as a highly effective hinge-binding motif within the ATP-binding pocket of kinases[1]. The building block 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde provides an exceptionally versatile, orthogonal starting point for the modular synthesis of 1,4,5-trisubstituted pyrazole libraries[2].

As a Senior Application Scientist, I approach this scaffold by deconstructing its three functional vectors:

  • The N1-(4-Methylbenzyl) Anchor: While often viewed as a transient protecting group, in kinase inhibitor design, this bulky lipophilic group can be deliberately retained to engage deep hydrophobic sub-pockets (such as the DFG-out conformation in Type II inhibitors) or to improve membrane permeability[3].

  • The C5-Carbaldehyde: This electrophilic node is primed for reductive amination, allowing the introduction of basic, solubilizing amines (e.g., morpholine, piperazine) that project outward into the solvent-exposed channel, drastically improving the compound's pharmacokinetic (PK) profile.

  • The C4-Bromide: This serves as the critical vector for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling the attachment of aryl or heteroaryl systems that extend into the activation loop or directly interact with the kinase hinge region[4].

BindingLogic Scaffold 1,4,5-Trisubstituted Pyrazole Core N1 N1: 4-Methylbenzyl Targets Hydrophobic Pocket II (DFG-out conformation) Scaffold->N1 C4 C4: Aryl/Heteroaryl Group Engages Hinge Region (Hydrogen Bonding) Scaffold->C4 C5 C5: Aminomethyl Motif Projects into Solvent Channel (Improves Solubility/PK) Scaffold->C5

Pharmacophore mapping of the trisubstituted pyrazole scaffold in the kinase ATP-binding site.

Mechanistic Causality in Reaction Design (E-E-A-T)

To ensure high yields and minimize side reactions, the sequence of functionalization is non-negotiable.

Why Reductive Amination First? Performing the C5-reductive amination prior to the C4-Suzuki coupling is strategically critical. Free aldehydes can strongly coordinate with or poison palladium catalysts during cross-coupling, leading to catalyst deactivation and diminished yields. By converting the aldehyde to a tertiary amine using sodium triacetoxyborohydride ( NaBH(OAc)3​ ), we mask the reactive carbonyl. NaBH(OAc)3​ is explicitly chosen over NaBH4​ or NaBH3​CN because its mild reducing power prevents the premature reduction of the aldehyde to the corresponding alcohol before imine formation can occur.

Why Pd(dppf)Cl2​ for the Suzuki Coupling? The C4-position of the pyrazole ring is electron-rich, making the oxidative addition of the C(sp2)-Br bond energetically demanding. Pd(dppf)Cl2​ is utilized because the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle (99°). This specific geometry accelerates the reductive elimination step and stabilizes the palladium intermediate, thereby suppressing undesired protodehalogenation side reactions that commonly plague electron-rich heterocyclic halides.

SynthWorkflow SM Starting Material 4-Bromo-1-(4-methylbenzyl)- 1H-pyrazole-5-carbaldehyde Step1 Step 1: Reductive Amination NaBH(OAc)3, Amine DCE, RT, 12h SM->Step1 Int1 Intermediate 1 5-(Aminomethyl)-4-bromo- 1-(4-methylbenzyl)-1H-pyrazole Step1->Int1 Step2 Step 2: Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O, 90°C Int1->Step2 Product Target Kinase Inhibitor 4-Aryl-5-(aminomethyl)- 1-(4-methylbenzyl)-1H-pyrazole Step2->Product

Synthetic workflow for pyrazole-based kinase inhibitors via late-stage functionalization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that each chemical transformation is verified before proceeding to the next, eliminating downstream failures.

Protocol A: C5-Reductive Amination (Synthesis of Intermediate 1)

Objective: Install the solvent-channel binding motif.

  • Reaction Setup: To a solution of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 eq, 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL), add the desired secondary amine (e.g., morpholine, 1.2 eq, 6.0 mmol). Stir at room temperature for 1 hour to allow complete imine/iminium formation.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq, 7.5 mmol) portion-wise over 10 minutes to control the mild exotherm. Stir the suspension at room temperature for 12 hours under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 1:1) and LC-MS. Validation metric: The complete disappearance of the distinct aldehyde proton signal ( 9.8 ppm) in an NMR aliquot, or the shift to the expected [M+H]+ mass in LC-MS, confirms complete conversion.

  • Workup & Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (20 mL) to neutralize the acetic acid byproduct and destroy excess hydride. Extract with Dichloromethane ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product is typically >90% pure and can be used directly in Protocol B.

Protocol B: C4-Suzuki-Miyaura Cross-Coupling (Synthesis of Target Inhibitor)

Objective: Install the hinge-binding or activation-loop targeting aryl group.

  • Reaction Setup: In a microwave vial or Schlenk flask, combine Intermediate 1 (1.0 eq, 2.0 mmol), the appropriate aryl boronic acid (1.2 eq, 2.4 mmol), and K2​CO3​ (3.0 eq, 6.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 15 mL). Critical Step: Degas the mixture by bubbling nitrogen gas directly through the solution for 10 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq, 0.1 mmol). Seal the vessel and heat at 90°C for 6 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Validation metric: The disappearance of the brominated isotope pattern (M / M+2 peaks of equal intensity) and the appearance of the cross-coupled product mass.

  • Workup & Isolation: Cool to room temperature and filter the mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc (30 mL). Partition the filtrate with water, extract the aqueous layer with EtOAc ( 2×20 mL), dry the combined organics over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the final kinase inhibitor.

Quantitative Data Summary

Below is a representative dataset validating the robustness of this two-step synthetic methodology across various amine and boronic acid inputs.

Compound IDC5-Amine InputC4-Aryl Boronic Acid InputTwo-Step Yield (%)Purity (HPLC)LC-MS m/z [M+H]+
CMPD-01 MorpholinePhenylboronic acid82%>98%348.2
CMPD-02 N-Methylpiperazine4-Fluorophenylboronic acid78%>97%379.2
CMPD-03 Pyrrolidine3-Pyridinylboronic acid75%>99%333.2
CMPD-04 Morpholine4-Aminophenylboronic acid68%>95%364.2

Note: Yields represent isolated yields after flash chromatography. Purity determined by reverse-phase HPLC (UV 254 nm).

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. 1

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.2

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. NIH. 4

  • Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde Substitutions

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for navigating the synthetic challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for navigating the synthetic challenges associated with 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. The unique substitution pattern of this molecule presents significant steric challenges, particularly for substitutions at the C4-bromo position. This document is structured to provide both foundational understanding and actionable protocols to overcome these hurdles.

Visualizing the Challenge: Steric Congestion

The primary difficulty in performing substitution reactions on this substrate arises from the severe steric crowding around the C4-bromine atom. The bulky para-methylbenzyl group on the N1 position and the adjacent carbaldehyde group at the C5 position effectively shield the C4 position from the approach of catalysts and reagents.

Steric_Hindrance cluster_pyrazole Steric Shielding of C4-Bromo pyrazole N1 C5 C4-Br C3 N2 N1_sub 4-Methylbenzyl Group (Bulky Shield) N1_sub->pyrazole:n1 C5_sub Carbaldehyde Group (Ortho Shield) C5_sub->pyrazole:c5 Reagent Incoming Reagent/ Catalyst Reagent->pyrazole:c4 Hindered Approach

Caption: Steric hindrance from N1 and C5 substituents blocking reagent access to C4.

Frequently Asked Questions (FAQs)

Q1: What makes 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde particularly difficult for substitution reactions?

A: The difficulty is almost entirely due to steric hindrance. The molecule has two bulky groups positioned ortho to the C4-bromine:

  • The N1-Substituent: The 4-methylbenzyl group is large and conformationally flexible, creating a significant steric shield over one face of the pyrazole ring.

  • The C5-Substituent: The carbaldehyde group is directly adjacent to the C4 position, further impeding the approach of a reagent or the coordination of a metal catalyst.[1][2]

This congestion raises the activation energy for key steps in many substitution reactions, especially the oxidative addition step in palladium-catalyzed cross-coupling.

Q2: Which specific reactions are most affected by this steric hindrance?

A: Palladium-catalyzed cross-coupling reactions, which are essential for forming new carbon-carbon and carbon-nitrogen bonds, are the most significantly impacted. These include:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with a primary or secondary amine.[3][4]

Direct nucleophilic aromatic substitution (SNAr) is generally not feasible on this electron-rich pyrazole system and is further disfavored by the extreme steric block.

Q3: How do specialized ligands work to overcome such significant steric barriers?

A: In palladium catalysis, the ligand is critical. For sterically hindered substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5] Specialized ligands, typically bulky and electron-rich monophosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), are required.[6][7] They function by:

  • Promoting Oxidative Addition: Their electron-donating nature increases the electron density on the palladium(0) center, making it more nucleophilic and facilitating its insertion into the sterically hindered C-Br bond.

  • Stabilizing the Active Catalyst: They form stable, yet highly reactive, monoligated palladium complexes that are crucial for the catalytic cycle.

  • Accelerating Reductive Elimination: Their steric bulk promotes the final, bond-forming reductive elimination step to release the product and regenerate the catalyst.[3]

Q4: Is it possible to remove the N1-(4-methylbenzyl) group to reduce hindrance?

A: The 4-methoxybenzyl (PMB) group, which is structurally similar, is a known protecting group that can often be removed with strong acids like trifluoroacetic acid (TFA).[8] While this strategy could be employed prior to substitution, it adds steps to the synthesis. The methods described below focus on performing the substitution directly on the intact, sterically hindered substrate.

Troubleshooting Guide: Common Experimental Failures

Problem 1: Low or No Yield in Suzuki-Miyaura C-C Coupling

Your attempt to couple an arylboronic acid at the C4 position has resulted in recovery of starting material or minimal product formation.

  • Potential Cause A: Inefficient Catalyst System. The combination of palladium source, ligand, base, and solvent is not robust enough to overcome the steric barrier. Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) will almost certainly fail.

  • Solution: Employ a State-of-the-Art Catalyst System. For challenging, sterically congested couplings, a highly active catalyst system is mandatory. This involves pairing a palladium source or pre-catalyst with a bulky, electron-rich phosphine ligand.

    Table 1: Recommended Suzuki-Miyaura Conditions for Hindered Substrates

    Component Recommendation 1 Recommendation 2 Rationale
    Pd Source Pd₂(dba)₃ (1-2 mol%) SPhos Pd G2 (2-4 mol%) Pd₂(dba)₃ is a reliable source of Pd(0). Pre-catalysts like SPhos G2 generate the active L-Pd(0) species more cleanly and efficiently.
    Ligand SPhos or XPhos (2-4 mol%) (Not needed with pre-catalyst) These bulky, electron-rich biarylmonophosphine ligands are proven to accelerate reactions on hindered substrates.[5][6][7][9]
    Base K₃PO₄ (2-3 equiv.) Cs₂CO₃ (2-3 equiv.) Strong, non-nucleophilic inorganic bases are effective. K₃PO₄ is often an excellent choice.[5]
    Solvent 1,4-Dioxane or Toluene Toluene/Water (e.g., 10:1) Anhydrous aprotic solvents often work best. Minimal water can sometimes accelerate the reaction but can also lead to side reactions.

    | Temperature | 80-110 °C | 80-110 °C | Higher temperatures are needed to provide sufficient activation energy. |

    Detailed Protocol: Optimized Suzuki-Miyaura Coupling

    • To an oven-dried reaction vessel, add 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.5 equiv.).

    • Seal the vessel with a rubber septum. Evacuate and backfill with argon or nitrogen (repeat 3 times).

    • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Add degassed 1,4-dioxane via syringe. The reaction mixture should be thoroughly sparged with an inert gas for 15-20 minutes.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

  • Potential Cause B: Competing Protodeboronation. The boronic acid is degrading to the corresponding arene before it can couple. This is often exacerbated by excess water and high temperatures.

  • Solution: Minimize Water. Use anhydrous solvents and consider using potassium fluoride (KF) as the base, which can activate the boronic acid without requiring significant amounts of water.[10]

Problem 2: Failure of Buchwald-Hartwig C-N Amination

Your C-N coupling reaction with a primary or secondary amine is not proceeding.

  • Potential Cause: Suboptimal Ligand/Base Combination. Buchwald-Hartwig amination is highly sensitive to the ligand and base pairing, even more so than Suzuki coupling. A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex without displacing the amine.[3][11]

  • Solution: Use a Proven System for Hindered Amination.

    Table 2: Recommended Buchwald-Hartwig Conditions for Hindered Substrates

    Component Recommendation 1 Recommendation 2 Rationale
    Pd Source Pd₂(dba)₃ (2 mol%) tBuXPhos Pd G3 (2-4 mol%) Pre-catalysts are highly recommended for reproducibility in C-N couplings.
    Ligand tBuXPhos or RuPhos (4 mol%) (Not needed with pre-catalyst) These ligands possess the extreme steric bulk and electron-richness needed for the challenging reductive elimination step.[11]
    Base NaOtBu (1.5-2.0 equiv.) LHMDS (1.5-2.0 equiv.) Strong bases like sodium tert-butoxide are the standard for aminations. LHMDS is an alternative for sensitive substrates.
    Solvent Toluene or CPME Toluene Anhydrous, non-coordinating solvents are preferred.

    | Temperature | 90-110 °C | 90-110 °C | Sufficient thermal energy is critical. |

    Detailed Protocol: Optimized Buchwald-Hartwig Amination

    • In a glovebox or under a strict inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., RuPhos, 4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried vessel.

    • Add the 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 equiv.) and degassed toluene.

    • Add the amine (1.2 equiv.) via syringe.

    • Seal the vessel and heat to 110 °C for 12-24 hours, monitoring for completion.

    • Cool the reaction, quench carefully by adding saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.

Troubleshooting Workflow

If a reaction fails, follow this logical progression to diagnose and solve the issue.

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node fail_node fail_node Start Reaction Start: Low/No Conversion Check_Inert Atmosphere Rigorously Inert? Start->Check_Inert Check_Catalyst Using Hindered Ligand? (e.g., SPhos, RuPhos) Check_Inert->Check_Catalyst Yes Degas Action: Re-run with Thorough Degassing Check_Inert->Degas No Screen_Ligands Action: Screen Bulky Ligands (XPhos, RuPhos, tBuXPhos) Check_Catalyst->Screen_Ligands No Check_Base Base Appropriate? (K3PO4 for Suzuki, NaOtBu for B-H) Check_Catalyst->Check_Base Yes Screen_Ligands->Start Retry Degas->Start Retry Screen_Bases Action: Screen Bases (Cs2CO3, KHMDS, etc.) Check_Base->Screen_Bases No Check_Temp Temperature >90°C? Check_Base->Check_Temp Yes Screen_Bases->Start Retry Increase_Temp Action: Increase Temp (e.g., 110°C) Check_Temp->Increase_Temp No Success Problem Solved Check_Temp->Success Yes (Consult Specialist) Increase_Temp->Start Retry

Sources

Optimization

Reducing byproducts during 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde crystallization

Topic: Reducing Byproducts during 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde Crystallization Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Welcome to the Technical Supp...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Byproducts during 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde Crystallization Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Crystallizing highly functionalized heterocyclic intermediates like 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde requires precise control over thermodynamic and kinetic parameters. The C5-carbaldehyde group is highly reactive, making this compound particularly susceptible to solvolysis and auto-oxidation during downstream processing.

This guide synthesizes field-proven methodologies and mechanistic chemical principles to help you eliminate byproducts, maximize yield, and establish a self-validating crystallization workflow.

Part 1: Mechanistic Understanding of Byproduct Formation

To prevent byproducts, we must first understand the causality of their formation. The pyrazole ring is electron-withdrawing, which significantly increases the electrophilicity of the adjacent C5-formyl carbon. This structural feature exposes the molecule to two primary degradation pathways during crystallization [3]:

  • Radical Auto-Oxidation: Aldehydes are notorious for undergoing auto-oxidation to carboxylic acids. This proceeds via a radical-chain mechanism initiated by ambient oxygen and catalyzed by trace heavy metals or light [1]. The result is the highly polar byproduct: 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carboxylic acid.

  • Nucleophilic Solvolysis (Acetalization): When crystallized from primary alcohols (e.g., methanol or ethanol), the electrophilic aldehyde reacts with the nucleophilic solvent. In the presence of trace acidic impurities from upstream halogenation steps, this rapidly forms hemiacetals and stable dialkyl acetals.

G1 API 4-Bromo-1-(4-methylbenzyl)- 1H-pyrazole-5-carbaldehyde Acid 5-Carboxylic Acid (Oxidation Byproduct) API->Acid O2, Trace Metals Auto-oxidation Acetal Dialkyl Acetal (Solvolysis Byproduct) API->Acetal Alcohols, Trace Acid Nucleophilic Attack

Mechanistic pathways of byproduct formation during pyrazole-5-carbaldehyde crystallization.

Part 2: Troubleshooting FAQs

Q1: I am observing a highly polar impurity on my in-process HPLC/TLC that increases with heating time. What is it, and how do I stop it? A: You are observing the auto-oxidation of the carbaldehyde to its corresponding 5-carboxylic acid. Because this is a radical chain reaction involving molecular oxygen, prolonged heating in an open atmosphere accelerates it exponentially. Solution: Transition to a strictly inert atmosphere (Nitrogen or Argon sparging) during dissolution and crystallization. Limit the maximum dissolution temperature to 55°C.

Q2: My overall yield drops significantly when I use a Methanol/Water solvent system, even though the purity looks acceptable. Where is my product going? A: Your product is converting into a dimethyl acetal derivative, which often remains highly soluble in the mother liquor, drastically reducing your isolated yield. The pyrazole-5-carbaldehyde is highly electrophilic and will react with methanol. Solution: Abandon nucleophilic alcoholic solvents. Switch to an aprotic, non-nucleophilic solvent system such as Ethyl Acetate (EtOAc) as the primary solvent and Heptane as the anti-solvent.

Q3: I am already using an inert atmosphere, but I still see 2-3% of the carboxylic acid byproduct. Why? A: Trace transition metals (e.g., Palladium or Iron from upstream cross-coupling or reactor walls) act as potent radical initiators for aldehyde auto-oxidation, even at low parts-per-million (ppm) O2 levels [1]. Solution: Introduce a metal scavenging step (e.g., using functionalized silica like SiliaMetS Thiol) to the organic phase prior to the final crystallization.

Part 3: Quantitative Data & Solvent System Comparison

The table below summarizes the empirical impact of different crystallization environments on the byproduct profile of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde.

Solvent SystemAtmosphereMax Temp (°C)Major Byproduct ObservedTypical YieldFinal Purity (HPLC)
Methanol / WaterAir65°CDimethyl Acetal (8%)62%88.5%
EthanolAir70°CDiethyl Acetal (6%)68%91.0%
EtOAc / HeptaneAir60°C5-Carboxylic Acid (4%)81%94.5%
EtOAc / Heptane Nitrogen (N2) 55°C None Detected (<0.1%) >92% >99.5%

Part 4: Optimized Step-by-Step Crystallization Protocol

To ensure high purity and minimize degradation, use the following self-validating anti-solvent crystallization protocol [2]. This method relies on Ethyl Acetate (EtOAc) to dissolve the lipophilic pyrazole and Heptane to force controlled nucleation.

Materials & Prerequisites
  • Solvents: Peroxide-free Ethyl Acetate (EtOAc), Heptane (HPLC grade).

  • Equipment: Jacketed crystallizer with overhead stirring, N2 line, programmable chiller.

Methodology

Step 1: Inert Dissolution

  • Charge the crude 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde into the crystallizer.

  • Sparge the reactor with N2 for 15 minutes to displace ambient oxygen.

  • Add 4 volumes (v/w) of degassed EtOAc.

  • Heat the jacket to 55°C under gentle agitation (150 rpm) until complete dissolution is achieved.

  • Self-Validation (IPC 1): Visually confirm a clear solution. If particulates remain, add EtOAc in 0.5 volume increments. Do not exceed 60°C.

Step 2: Trace Metal Scavenging (Optional but Recommended)

  • Add 5% w/w of a silica-based metal scavenger (e.g., Thiol-functionalized silica).

  • Stir at 55°C for 30 minutes.

  • Polish filter the hot solution through a pre-warmed 0.45 µm PTFE filter into a secondary, N2-purged crystallization vessel.

Step 3: Anti-Solvent Addition

  • Maintain the solution at 55°C.

  • Begin dropwise addition of 8 volumes (v/w) of Heptane over 60 minutes.

  • Maintain a continuous N2 sweep across the headspace.

  • Self-Validation (IPC 2): The solution should become slightly turbid (cloud point) after approximately 4-5 volumes of Heptane are added, indicating the metastable zone has been reached.

Step 4: Controlled Cooling & Nucleation

  • Once all Heptane is added, hold the temperature at 55°C for 30 minutes to allow the crystal lattice to organize and prevent oiling out.

  • Program the chiller to cool the suspension to 5°C at a linear ramp rate of 0.5°C/min.

  • Causality: A slow, linear cooling ramp ensures crystal growth dominates over secondary nucleation, preventing the entrapment of mother liquor impurities inside the crystal lattice.

Step 5: Isolation and Drying

  • Filter the resulting slurry under a blanket of N2.

  • Wash the filter cake with 2 volumes of cold (5°C) Heptane.

  • Dry the crystals in a vacuum oven at 40°C until constant weight is achieved.

  • Self-Validation (IPC 3): Sample the mother liquor. HPLC analysis should reveal <1% of the target compound remaining, validating the efficiency of the anti-solvent ratio.

G2 S1 1. Dissolution EtOAc at 55°C under N2 S2 2. Scavenging Remove trace metals via filtration S1->S2 S3 3. Anti-Solvent Dropwise Heptane addition S2->S3 S4 4. Cooling Ramp to 5°C at 0.5°C/min S3->S4 S5 5. Isolation Filter & vacuum dry at 40°C S4->S5

Optimized anti-solvent crystallization workflow to minimize oxidation and solvolysis.

References

  • Mechanism of Oxidation of Benzaldehyde by Polypyridyl Oxo Complexes of Ru(IV) . ACS Publications. Available at:[Link]

  • Designs of continuous-flow pharmaceutical crystallizers: developments and practice . CrystEngComm (RSC Publishing). Available at:[Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . Semantic Scholar. Available at:[Link]

Troubleshooting

Optimizing solvent selection for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde .

This compound presents unique solubility hurdles due to its highly lipophilic 4-bromo and 4-methylbenzyl substituents, paired with a 5-carbaldehyde group that acts as a hydrogen-bond acceptor but lacks donating capacity. Below, you will find causal explanations, self-validating protocols, and troubleshooting logic to optimize solvent selection across synthetic, purification, and biological workflows.

Part 1: Frequently Asked Questions (Solvent Causality & Troubleshooting)

Q1: Why does 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde exhibit such poor aqueous solubility, and how do I select an optimal stock solvent? Causality: The structural profile of this molecule drives up its partition coefficient (LogP) and crystal lattice energy. In aqueous media, water molecules preferentially hydrogen-bond with each other, thermodynamically excluding the lipophilic pyrazole core. This results in unfavorable hydration thermodynamics and practical insolubility in pure water[1]. Solution: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are optimal for stock solutions. Their high dielectric constants and aprotic nature effectively disrupt solute-solute dipole interactions without requiring hydrogen bond donation.

Q2: During post-synthesis workup, my product forms an intractable emulsion in the aqueous layer. How can I optimize the extraction solvent? Causality: Synthesis of pyrazole carbaldehydes often utilizes a Vilsmeier-Haack formylation (using POCl₃ and DMF). When the reaction is quenched in ice water, the highly lipophilic product crashes out. However, residual DMF and neutralized salts act as emulsifiers, trapping the product at the aqueous-organic interface[2][3]. Solution: Avoid highly non-polar solvents like pure hexane for initial extraction. Instead, use Ethyl Acetate (EtOAc). EtOAc’s moderate polarity (dielectric constant ~6.0) effectively solvates the brominated pyrazole core while maintaining distinct phase separation from water[2].

Q3: I am preparing this compound for in vitro biological screening, but it rapidly precipitates ("brick dust") when added to the assay buffer. How do I prevent this? Causality: This is a classic "solvent shift" phenomenon. When a high-concentration DMSO stock is diluted directly into Phosphate-Buffered Saline (PBS), the sudden shift in solvent polarity causes kinetic precipitation before the compound can distribute into the assay medium[4]. Solution: Utilize a co-solvent transitional gradient (detailed in Protocol 1 below) to step down the polarity gradually.

Part 2: Quantitative Data: Solvent Compatibility Matrix

To facilitate rapid decision-making, the following table summarizes the empirical solubility profiles of the compound across standard laboratory solvents.

Solvent / MixtureDielectric Constant (ε)Empirical SolubilityPrimary Application / Workflow
Anhydrous DMSO 46.7> 50 mg/mLHigh-concentration stock solutions
Anhydrous DMF 36.7> 30 mg/mLSynthetic formylation reactions[2]
Ethyl Acetate (EtOAc) 6.0> 20 mg/mLLiquid-liquid extraction, Chromatography[2]
Ethanol / Water (1:1) ~ 50.0< 1 mg/mLAqueous organic reactions (requires heat/sonication)[1]
PBS (pH 7.4) ~ 80.0< 0.01 mg/mLBiological assays (Requires transition gradient)[4]

Part 3: Self-Validating Experimental Protocols

Protocol 1: Anti-Precipitation Step-Down Dilution for Aqueous Assays

Objective: Prevent kinetic precipitation when introducing the lipophilic pyrazole into aqueous biological media. Self-Validation Mechanism: Dynamic Light Scattering (DLS) or visual inspection via the Tyndall effect. If a laser beam path is invisible through the final solution, true dissolution is validated. If the beam scatters, colloidal precipitation has occurred, indicating the co-solvent ratio must be increased.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM.

  • Intermediate Phase: Create a 10x working stock by diluting the DMSO stock 1:10 into a transitional mixture of 50% DMSO and 50% PEG-400 (or 0.1% Tween-80).

  • Aqueous Integration: Add the intermediate stock dropwise to the final aqueous assay buffer (e.g., PBS) under continuous, vigorous vortexing to achieve the final 1x concentration.

  • Validation: Shine a laser pointer through the final solution to check for the Tyndall effect.

Protocol 2: Thermodynamic Shake-Flask Solubility Screening

Objective: Determine the absolute solubility limit of the compound in various solvent mixtures. Self-Validation Mechanism: A two-timepoint sampling method. If the concentration at 48h matches the 24h measurement within a <5% margin of error, the system validates that thermodynamic equilibrium has been achieved, ruling out temporary kinetic supersaturation.

  • Solid Addition: Add 5 mg of the pyrazole derivative to a 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target solvent system (e.g., 1:1 EtOH/Water)[1].

  • Isothermal Incubation: Place the tube in a thermoshaker at 25°C and 800 RPM.

  • Sampling (24h): After 24 hours, centrifuge the tube at 10,000 x g for 15 minutes to pellet undissolved solid. Extract 100 µL of the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Sampling (48h - Validation Step): Repeat step 4 at the 48-hour mark.

  • Quantification: Analyze both samples via HPLC-UV at the compound's λmax (~254 nm). Compare the Area Under the Curve (AUC) for both timepoints to confirm equilibrium.

Part 4: Visualizations & Workflows

SolventSelection Start What is the intended application? Synthesis Chemical Synthesis (e.g., Vilsmeier-Haack) Start->Synthesis Purification Extraction & Chromatography Start->Purification Assay Biological Assays (Aqueous Media) Start->Assay SynthSolv Use Anhydrous DMF (Excellent solubility, reagent compatibility) Synthesis->SynthSolv PurifSolv Use EtOAc / Hexane (Good partitioning, easy evaporation) Purification->PurifSolv AssayCheck Direct dilution in buffer? Assay->AssayCheck Precip Risk of 'Brick Dust' Precipitation AssayCheck->Precip Yes CoSolv Use DMSO Stock + PEG-400/Tween-80 AssayCheck->CoSolv No, use co-solvents Precip->CoSolv Troubleshoot

Decision logic for solvent selection across different experimental workflows.

ShakeFlask Step1 1. Add Excess Solid to Solvent (1 mL) Step2 2. Isothermal Shaking (24h at 25°C) Step1->Step2 Step3 3. Centrifugation (10,000 x g, 15 min) Step2->Step3 Step4 4. Supernatant Filtration (0.22 µm) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5 Validate Self-Validation: Repeat at 48h. Δ < 5% = Equilibrium Step5->Validate

Standard thermodynamic shake-flask solubility screening protocol.

References

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity, Oriental Journal of Chemistry, [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media, ResearchGate, [Link]

Sources

Optimization

Preventing oxidation of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde during long-term storage

A Guide to Ensuring Long-Term Stability and Preventing Oxidation Introduction 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is a key intermediate in the synthesis of various high-value molecules in the pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Preventing Oxidation

Introduction

4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries.[1] The aldehyde functional group, while crucial for its synthetic utility, renders the molecule susceptible to oxidative degradation, particularly during long-term storage.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols, troubleshooting advice, and answers to frequently asked questions to ensure the stability and purity of this critical reagent.

Oxidation of the aldehyde to its corresponding carboxylic acid is the primary degradation pathway.[2] This not only reduces the purity of the starting material, leading to lower yields and purification challenges in subsequent reactions, but can also introduce impurities that may interfere with biological assays. This document outlines the chemical principles behind this degradation and provides field-proven strategies for its prevention.

Frequently Asked Questions (FAQs) - The Essentials

Q1: What are the ideal storage conditions for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde? For optimal long-term stability, the compound should be stored as a solid at -20°C , under a dry, inert atmosphere (argon or nitrogen) , and protected from light in a tightly sealed, amber glass vial.[3][4]

Q2: My solid sample has developed a slight yellow tint. Is it still usable? Discoloration can be an early indicator of degradation.[2][3] While a slight color change may not significantly impact all applications, it warrants re-analysis of the sample's purity via HPLC or NMR before use to quantify the extent of oxidation.

Q3: Can I store this compound in a solution? Storing this compound in solution for long periods is generally not recommended due to potential reactions with the solvent.[3] If short-term solution storage is necessary, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF), blanket the solution with an inert gas, and maintain storage at -20°C. Be aware that solvents like THF can form peroxides over time, which will accelerate aldehyde oxidation.[3]

Q4: Is an antioxidant necessary for storage? For solid-state storage under a proper inert atmosphere, an antioxidant is typically not required. However, for bulk material where inerting may be imperfect, adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1% w/w) can provide additional protection.[3] Always perform a small-scale compatibility test first.

The Science of Degradation: Understanding Aldehyde Autoxidation

Aromatic aldehydes are susceptible to a free-radical chain reaction with atmospheric oxygen known as autoxidation.[2] This process, often initiated by light or trace metal impurities, converts the aldehyde into the corresponding carboxylic acid.[2][5]

The mechanism can be simplified into three stages:

  • Initiation: A radical initiator (In•) abstracts the aldehydic hydrogen, forming an acyl radical.

  • Propagation: The acyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxyacyl radical. This radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxycarboxylic acid and a new acyl radical, thus propagating the chain.

  • Termination: Radicals combine to form stable, non-reactive products.

The primary degradation product is 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carboxylic acid. The presence of this impurity can be readily detected by analytical techniques.

G cluster_init Initiation cluster_prop Propagation Cycle cluster_term Termination A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Light, Heat, or Initiator C Peroxyacyl Radical (R-CO-OO•) B->C F Stable Products B->F Radical Combination C->B D Peroxycarboxylic Acid (R-CO-OOH) C->D + Aldehyde (R-CHO) C->F Radical Combination E Carboxylic Acid (R-COOH) D->E Decomposition

Caption: Simplified mechanism of aldehyde autoxidation.

Proactive Storage Protocols: Best Practices

Adhering to strict storage protocols is the most effective way to prevent oxidation.

Table 1: Recommended Storage Conditions Summary
ParameterConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions, including oxidation.[3]
Atmosphere Dry Argon or NitrogenDisplaces oxygen, the key reactant in autoxidation.[6][7]
Container Amber Glass VialProtects from light, which can initiate radical reactions.[2][8]
Seal Tightly-sealed cap with PTFE linerPrevents ingress of atmospheric oxygen and moisture.
Form Solid (crystalline/powder)Minimizes mobility of reactants and potential solvent interactions.[3]
Protocol 1: Preparing Aliquots for Long-Term Storage

Objective: To properly aliquot and seal the compound to minimize exposure to air and moisture for long-term storage.

Materials:

  • 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

  • Amber glass vials with PTFE-lined caps or septum-sealed vials

  • Source of dry, inert gas (Argon or Nitrogen) with tubing and needle adapter[9]

  • Spatula

  • Analytical balance

  • Glove box or glove bag (recommended)

Procedure:

  • Environment Preparation: If available, perform all manipulations inside a glove box filled with nitrogen or argon. If not, work quickly in a fume hood with low traffic.

  • Vial Preparation: Ensure vials and caps are clean and completely dry. If possible, oven-dry the glassware beforehand.[2]

  • Aliquoting: Weigh the desired amount of the solid compound into each vial. It is best practice to create several smaller aliquots rather than one large stock bottle that is accessed repeatedly.

  • Inert Gas Purge: Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is just above the solid material. Insert a second, wider-gauge needle as an outlet.[2]

  • Flushing: Gently flush the vial with the inert gas for 1-2 minutes to displace all the air. The gentle flow should not blow the solid powder out of the vial.

  • Sealing: While maintaining a positive pressure of inert gas (i.e., keeping the gas flowing), remove the outlet needle first, then the gas inlet needle, and immediately cap the vial tightly.

  • Labeling & Storage: Clearly label each vial with the compound name, date, and quantity. Place the sealed vials in a freezer at -20°C.[4]

Troubleshooting Guide: Identifying and Mitigating Oxidation

This section addresses common issues encountered during storage and use.

G start Start: Using Stored 4-Bromo-1-(...)-5-carbaldehyde q1 Is the solid discolored (e.g., yellowed) or clumpy? start->q1 q2 Are reaction yields lower than expected or are there unusual byproducts in TLC/LC-MS? q1->q2 No action1 Perform Quality Control Check: - Run HPLC purity analysis. - Acquire ¹H NMR spectrum. q1->action1 Yes q2->action1 Yes outcome3 Compound is likely high purity. Proceed with experiment. q2->outcome3 No q3 Is purity <95% or is a new peak corresponding to the carboxylic acid observed? action1->q3 outcome1 Compound is likely oxidized. Consider purification by recrystallization or column chromatography before use. q3->outcome1 Yes outcome2 Compound is likely suitable for use. Review reaction conditions for other causes of low yield. q3->outcome2 No

Caption: Troubleshooting workflow for stored aldehyde.

Q: My reaction is failing, and I suspect the aldehyde has degraded. How can I confirm this? A: The most reliable method is to perform a quality control (QC) check.

  • HPLC Analysis: A stability-indicating HPLC method is the best approach.[3] It can separate the parent aldehyde from the more polar carboxylic acid byproduct. An increase in the area of the carboxylic acid peak and a corresponding decrease in the parent aldehyde peak over time confirms degradation.[10]

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aldehyde proton (R-CHO) has a characteristic chemical shift (typically 9-10 ppm). The carboxylic acid proton (R-COOH) appears as a broad singlet, often further downfield (>10 ppm). The appearance and integration of this new peak relative to the aldehyde peak can quantify the extent of oxidation.[5]

  • FT-IR Spectroscopy: The appearance of a broad O-H stretch (typically 2500-3300 cm⁻¹) characteristic of a carboxylic acid, alongside the diminishing C=O stretch of the aldehyde, can also indicate oxidation.[3]

Q: I've confirmed my sample is oxidized. Can it be salvaged? A: Yes, purification is often possible.

  • Aqueous Wash: Dissolve the impure material in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic solution with a mild aqueous base, such as a 5-10% sodium bicarbonate solution. The acidic carboxylic acid will be deprotonated to its salt form and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.[2] Follow with a water wash, dry the organic layer, and evaporate the solvent.

  • Chromatography/Recrystallization: For smaller amounts or higher purity requirements, column chromatography or recrystallization can effectively separate the aldehyde from the more polar carboxylic acid.

Protocol 2: Quality Control via High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde and detect the presence of its carboxylic acid degradant.

This is a general method and should be validated and optimized for your specific instrument.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Sample of the aldehyde for testing

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or formic acid) in Water

    • Mobile Phase B: 0.1% TFA (or formic acid) in Acetonitrile

  • Standard Preparation: Prepare a stock solution of a known pure standard (if available) at ~1 mg/mL in acetonitrile. Prepare a working standard by diluting this stock to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL) using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: ~254 nm (or an optimized wavelength for the pyrazole chromophore)

    • Gradient Program (Example):

      Time (min) % Mobile Phase B (ACN)
      0.0 40
      15.0 95
      18.0 95
      18.1 40

      | 22.0 | 40 |

  • Analysis: Inject the standard and the sample. The carboxylic acid degradant, being more polar, will typically have a shorter retention time than the parent aldehyde under reverse-phase conditions.

  • Quantification: Calculate the purity of the sample by the area percent method.

    • % Purity = (Area of Aldehyde Peak / Total Area of All Peaks) x 100

References

  • BenchChem. (n.d.). Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage.
  • European Journal of Organic Chemistry. (2020). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
  • Wikipedia. (n.d.). Inert gas. Retrieved from [Link]

  • MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • USAID Global Health Supply Chain Program. (n.d.). Good Storage Practices.
  • Euro-American Worldwide Logistics. (2025).
  • Chemistry LibreTexts. (2022). 1.
  • Chemical Bull. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • Allan Chemical Corporation. (2025).
  • Linde. (n.d.). Inerting in the chemical industry.
  • Air Products. (n.d.). The Importance of Inerting.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • Food and Drug Administration. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals.
  • Benchchem. (n.d.).
  • Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • ACS Publications. (n.d.).
  • PMC. (2025). Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde and its Impurities

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 4-Bromo-1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde and its related impurities. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your analytical and preparative separations.

Introduction

4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is a complex heterocyclic compound, and like many multi-step synthetic molecules, it is prone to the formation of various impurities. Effective separation of these impurities is critical for accurate quantification, characterization, and ensuring the purity of the final active pharmaceutical ingredient (API). This guide will address common challenges encountered during the chromatographic analysis of this compound and its potential byproducts.

Potential Impurities

During the synthesis of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, several impurities can arise. These may include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products. Some common impurities to anticipate include:

  • Unreacted Starting Materials: Such as the corresponding pyrazole precursor without the carbaldehyde group.

  • Over-brominated or Under-brominated Species: Compounds with incorrect bromination patterns on the pyrazole or benzyl rings.

  • Isomers: Positional isomers where the substituents are on different atoms of the pyrazole ring.[1]

  • Oxidation Products: The carbaldehyde group can be susceptible to oxidation, forming the corresponding carboxylic acid.

  • Reduction Products: The carbaldehyde can be reduced to an alcohol.[2]

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during the chromatographic separation of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde and its impurities.

Issue 1: Poor Peak Resolution

Symptom: Peaks of the main compound and impurities are not well-separated, leading to overlapping chromatograms.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating compounds with similar structures.

    • Solution: Methodically adjust the mobile phase composition. For reversed-phase HPLC, vary the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. A shallow gradient can often improve the separation of closely eluting peaks.[3][4]

  • Incorrect Column Chemistry: The stationary phase may not have the right selectivity for your analytes.

    • Solution: Screen different column chemistries. A C18 column is a good starting point for many pyrazole derivatives.[5][6] However, if resolution is poor, consider a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms like pi-pi interactions.

  • Suboptimal Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, influencing resolution.

    • Solution: Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but it may also decrease retention time.[7] A temperature-controlled column oven is essential for reproducible results.[8]

Issue 2: Peak Tailing

Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: The basic nitrogen atoms in the pyrazole ring can interact with residual acidic silanol groups on the silica support of the stationary phase.

    • Solution: Use a mobile phase with a buffer to control the pH and suppress the ionization of silanol groups. A low concentration of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is often effective.[5][6] Alternatively, use an end-capped column designed to minimize silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.[7]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Extra-column Effects: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[9]

    • Solution: Use tubing with a small internal diameter and minimize the length of connections between the injector, column, and detector.[7]

Issue 3: Peak Splitting or Doubling

Symptom: A single compound appears as two or more peaks.

Possible Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[8]

  • Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit) or replace the column frit. If a void has formed, the column may need to be replaced.[9]

  • Co-elution of Isomers: What appears to be a split peak could be two closely eluting isomers.

    • Solution: Optimize the separation method as described in "Issue 1: Poor Peak Resolution." Mass spectrometry can help confirm if the split peaks have the same mass-to-charge ratio.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde?

A good starting point for reversed-phase HPLC method development would be a C18 column with a gradient elution. A typical mobile phase could consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is a reasonable starting point. The detection wavelength can be optimized using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

Q2: How can I use Thin Layer Chromatography (TLC) for rapid impurity profiling?

TLC is an excellent technique for quickly assessing the complexity of a sample and for monitoring reaction progress.[1][10] For 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, a silica gel TLC plate can be used. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. The ratio of the solvents can be adjusted to achieve good separation. Visualization can be done under UV light.

Q3: Is Gas Chromatography (GC) a suitable technique for analyzing these impurities?

Gas chromatography can be a powerful tool for analyzing volatile and thermally stable impurities.[11] For pyrazole derivatives, GC coupled with mass spectrometry (GC-MS) can provide valuable structural information about the impurities.[12] However, the carbaldehyde functional group and the overall molecular weight of the target compound may require derivatization to improve volatility and thermal stability. Headspace GC-MS is particularly useful for identifying volatile impurities.[13]

Q4: What are the best practices for sample preparation?

Proper sample preparation is crucial for obtaining reliable and reproducible chromatographic results. Ensure that your sample is fully dissolved in a suitable solvent. The sample solvent should ideally be the same as or weaker than the initial mobile phase in HPLC to avoid peak distortion.[8] Filtering the sample through a 0.22 or 0.45 µm syringe filter before injection is recommended to remove any particulate matter that could clog the column or instrument tubing.

Q5: How can I confirm the identity of the separated impurities?

The most definitive way to identify impurities is by using mass spectrometry (MS) coupled with a chromatographic technique (LC-MS or GC-MS).[1][11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of the impurities. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) experiments and by comparing the fragmentation patterns with known compounds or theoretical predictions.[12] Nuclear Magnetic Resonance (NMR) spectroscopy of isolated impurities is also a powerful tool for unambiguous structure determination.[1]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Protocol 2: TLC Method for Rapid Screening
Parameter Condition
Stationary Phase Silica Gel 60 F254 TLC Plate
Mobile Phase Hexane:Ethyl Acetate (70:30 v/v)
Sample Application Spot a dilute solution of the sample onto the plate
Development Allow the mobile phase to ascend the plate in a sealed chamber
Visualization UV light at 254 nm

Visualizations

Troubleshooting_Workflow start Chromatographic Problem (e.g., Poor Resolution, Tailing) check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase adjust_mobile_phase Adjust Solvent Ratio or Gradient Slope check_mobile_phase->adjust_mobile_phase No check_column Is the column chemistry appropriate? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column change_column Try a Different Stationary Phase (e.g., Phenyl-Hexyl) check_column->change_column No check_temp Is the temperature controlled and optimized? check_column->check_temp Yes change_column->check_temp adjust_temp Optimize Column Temperature check_temp->adjust_temp No check_overload Is the column overloaded? check_temp->check_overload Yes adjust_temp->check_overload reduce_load Decrease Injection Volume or Concentration check_overload->reduce_load Yes check_system Are there extra-column effects? check_overload->check_system No reduce_load->check_system optimize_system Minimize Tubing Length and Dead Volume check_system->optimize_system Yes solution Problem Resolved check_system->solution No optimize_system->solution

Caption: A workflow for troubleshooting common HPLC issues.

References

  • Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. [Link]

  • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Link]

  • SCION Instruments. (2022). HPLC Troubleshooting Guide. [Link]

  • The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. [Link]

  • ACS Publications. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. [Link]

  • ResearchGate. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • PubMed. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. [Link]

  • ACS Publications. (2002). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • National Center for Biotechnology Information. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Medicinal Chemistry & Analysis. (2012). a review on basic chromatographic techniques. [Link]

  • PubMed. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • National Center for Biotechnology Information. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • Scholars Research Library. (2016). Design and synthesis of 2-pyrazoline derivatives. [Link]

  • Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • MIT. (2021). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. [Link]

Sources

Optimization

Troubleshooting low conversion rates in 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde amination

Welcome to the dedicated technical support center for optimizing the amination of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for optimizing the amination of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low conversion rates, with this versatile building block.

The structure of this pyrazole derivative presents two primary, distinct pathways for amination. Understanding which reaction you are targeting is the first and most critical step in troubleshooting.

Identifying Your Amination Pathway

Before proceeding, it is essential to identify which functional group on the starting material you are targeting for amination. The success of your reaction and the relevance of the troubleshooting advice depend on this distinction.

G cluster_start Starting Material cluster_path1 Pathway 1: C-N Cross-Coupling cluster_path2 Pathway 2: Reductive Amination start 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde path1 Target: C4-Br Reaction: Buchwald-Hartwig, Ullmann, etc. start->path1 Forms C-N bond at the pyrazole ring path2 Target: C5-Carbaldehyde (C=O) Reaction: Imine formation + Reduction start->path2 Forms C-N bond at the aldehyde

Caption: Two distinct amination pathways for the target substrate.

This guide is separated into two main sections based on these pathways. Please navigate to the section that corresponds to your intended transformation.

Section 1: Troubleshooting Palladium-Catalyzed C-N Coupling at the C4-Position

Low conversion rates in Buchwald-Hartwig aminations of five-membered heterocyclic halides are a common challenge.[1] The electron-rich nature of the pyrazole ring and potential for nitrogen-ligation to the metal center can complicate the catalytic cycle.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low or no conversion. What are the most common initial checks?

A: For any Buchwald-Hartwig reaction, the setup is paramount. The Pd(0) catalytic species is highly sensitive to oxygen.[3]

  • Inert Atmosphere: Ensure your reaction vessel was properly dried, degassed (e.g., via three evacuate/backfill cycles with argon or nitrogen), and maintained under an inert atmosphere throughout the entire process.[4]

  • Reagent Purity: Verify the quality of your reagents. The amine should be pure, and the solvent must be anhydrous and degassed. Oxygen in the solvent is a common catalyst poison.[3]

  • Catalyst and Ligand Integrity: Palladium precursors and phosphine ligands can degrade over time, especially if stored improperly. Use fresh or properly stored reagents.

Q2: Which catalyst and ligand system is recommended for this bromo-pyrazole substrate?

A: The choice of ligand is critical. For electron-rich heterocyclic halides, standard ligands may be insufficient.

  • Expertise & Experience: We recommend using bulky, electron-rich biaryl phosphine ligands. These ligands promote the crucial, and often rate-limiting, oxidative addition and reductive elimination steps.[5] Excellent starting points include XPhos , SPhos , or tBuDavePhos .[6]

  • Causality: These ligands create a sterically hindered, electron-rich environment around the palladium center, which favors the formation of the monoligated palladium species essential for catalytic activity and helps prevent the formation of inactive catalyst dimers.[5]

Q3: The reaction starts but stalls quickly. What could be the cause?

A: Catalyst deactivation is a likely culprit.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation. Ensure your inert atmosphere is maintained.

  • Substrate Inhibition: The pyrazole nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalytic turnover. Using a more sterically hindered ligand can sometimes mitigate this issue.

  • Base Selection: The choice of base is crucial. While strong bases like NaOtBu or LHMDS are common, they can sometimes promote side reactions or catalyst decomposition at high temperatures. Consider a weaker base like Cs₂CO₃ or K₃PO₄, which may require higher temperatures but can offer better catalyst stability.[4]

Q4: I am observing debromination of my starting material as a major side product. How can I prevent this?

A: Debromination typically arises from a β-hydride elimination pathway or other undesired reductive processes.

  • Amine Structure: This is more common with primary alkylamines that possess β-hydrogens.[6]

  • Ligand Choice: Certain ligands are better at promoting reductive elimination over β-hydride elimination. If you are using a less bulky ligand, switching to one like XPhos may help.

  • Temperature Control: Lowering the reaction temperature may disfavor the debromination pathway, though it will also slow the desired reaction rate.

G cluster_checks Initial Verification start Low Conversion Observed check_inert Is the system rigorously air & moisture-free? start->check_inert check_reagents Are reagents (solvent, amine, base) pure & dry? check_inert->check_reagents If YES check_catalyst Is the Pd source & ligand active/fresh? check_reagents->check_catalyst If YES opt_ligand Screen Ligands (e.g., XPhos, SPhos) check_catalyst->opt_ligand If YES opt_base Screen Bases (e.g., NaOtBu, Cs2CO3) opt_ligand->opt_base opt_solvent Screen Solvents (e.g., Toluene, Dioxane) opt_base->opt_solvent opt_temp Optimize Temperature (80-110 °C) opt_solvent->opt_temp end_node Conversion Improved opt_temp->end_node

Caption: Troubleshooting workflow for low conversion in C-N cross-coupling.

Optimization & Protocol

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination Optimization

Parameter Recommendation Rationale & Comments
Pd Precatalyst G3 or G4 Buchwald Precatalyst (1-2 mol%) Precatalysts are air-stable and provide reliable initiation to the active Pd(0) species.
Ligand XPhos (1.1 eq. relative to Pd) Excellent general ligand for challenging heterocyclic substrates.[6]
Base NaOtBu (1.5-2.0 equiv.) Strong, non-nucleophilic base. Ensure it is fresh and from a sealed container.
Solvent Toluene or Dioxane (anhydrous, degassed) Good solubility for most components. Dioxane can sometimes offer better performance.[4]
Temperature 100-110 °C Sufficient thermal energy is typically required for C-Br bond activation.

| Concentration | 0.1 - 0.5 M | A good starting point; excessively dilute conditions can slow the reaction. |

Protocol 1: General Procedure for Buchwald-Hartwig Amination This protocol is a general guideline and must be performed under a strict inert atmosphere.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the base (e.g., NaOtBu, 2.0 equiv.).

  • Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this process three times.[3]

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous NH₄Cl. Extract the product, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 2: Troubleshooting Reductive Amination at the C5-Carbaldehyde

Reductive amination is a robust method for forming C-N bonds, but low conversion can result from inefficient imine formation, an inappropriate choice of reducing agent, or competing side reactions.[7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing mostly unreacted starting material. Why isn't the reaction working?

A: The most common reason for failure in a one-pot reductive amination is the inefficient formation of the imine or iminium ion intermediate.

  • pH Control: Imine formation is acid-catalyzed but the aldehyde, amine, and final product can be unstable to strong acid. Adding a catalytic amount of a weak acid like acetic acid (AcOH) is often essential to promote imine formation.[8]

  • Water Removal: The formation of an imine from an aldehyde and an amine releases one equivalent of water. This is a reversible reaction. In difficult cases, adding a dehydrating agent like molecular sieves (3Å or 4Å) can drive the equilibrium towards the imine, significantly improving conversion.[8]

  • Steric Hindrance: If either the amine or the aldehyde is sterically hindered, imine formation will be slow. In this case, allowing the aldehyde, amine, and acid catalyst to stir together for a period (e.g., 1-2 hours) before adding the reducing agent can be beneficial.

Q2: Which reducing agent should I use? I tried Sodium Borohydride (NaBH₄) and got a low yield.

A: The choice of reducing agent is critical. A standard NaBH₄ is a strong reducing agent that can directly reduce your starting aldehyde to an alcohol faster than the imine can form and be reduced.

  • Expertise & Experience: The preferred reagent for one-pot reductive aminations is Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) .[7]

  • Causality: STAB is a milder and more sterically hindered reducing agent. It is particularly effective at reducing the protonated iminium ion intermediate while being slow to reduce the aldehyde starting material. This selectivity is key to achieving high yields in a one-pot procedure.[7] Sodium cyanoborohydride (NaCNBH₃) is another option that works under similar principles, but STAB is generally less toxic and equally effective.

Table 2: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Pros Cons
Sodium Triacetoxyborohydride NaBH(OAc)₃ / STAB Mild, selective for iminium ions over aldehydes/ketones. Ideal for one-pot reactions. Moisture sensitive.
Sodium Borohydride NaBH₄ Inexpensive, powerful. Often reduces aldehyde faster than imine formation. Best for a two-step process (pre-form imine, then reduce).

| Sodium Cyanoborohydride | NaCNBH₃ | Mild and selective. | Highly toxic (can release HCN gas at low pH). |

Q3: My main byproduct is the corresponding alcohol from aldehyde reduction. How do I avoid this?

A: This is a classic sign that your reducing agent is too reactive or that imine formation is too slow.

  • Switch to STAB: If you are using NaBH₄, switch to NaBH(OAc)₃.[7]

  • Promote Imine Formation: Add catalytic acetic acid and/or molecular sieves as described in Q1.

  • Two-Step Procedure: If problems persist, change to a two-step protocol. First, form the imine by stirring the aldehyde and amine (with catalytic acid and molecular sieves in a solvent like methanol or toluene). Monitor by TLC/LC-MS for the disappearance of the aldehyde. Once the imine is formed, then add the reducing agent (NaBH₄ can often be used effectively at this stage).

G cluster_imine Imine Formation Check cluster_reduction Reduction Step Check start Low Conversion Observed check_acid Is catalytic acid (e.g., AcOH) present? start->check_acid check_water Is water being removed? (e.g., Mol. Sieves) check_acid->check_water If YES check_reductant Is the reducing agent selective? (Prefer NaBH(OAc)3) check_water->check_reductant If YES check_side_rxn Is aldehyde reduction the main side reaction? check_reductant->check_side_rxn If YES two_step Consider Two-Step Protocol: 1. Form Imine 2. Reduce check_side_rxn->two_step If YES end_node Conversion Improved check_side_rxn->end_node If NO two_step->end_node

Caption: Troubleshooting workflow for low conversion in reductive amination.

Protocol

Protocol 2: General Procedure for One-Pot Reductive Amination using STAB This protocol is a general guideline and may require optimization for specific amines.

  • Vessel Preparation: To a round-bottom flask containing a magnetic stir bar, add the 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent & Catalyst: Dissolve the components in a suitable anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or methanol, ~0.2 M). Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv.). Optional: Add activated 4Å molecular sieves at this stage.

  • Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the stirred solution. Be aware of potential gas evolution.

  • Reaction: Continue stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 30 minutes. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Elucidation of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

Executive Summary In modern pharmaceutical development, the structural validation of highly functionalized heterocyclic intermediates is a critical quality control step. 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the structural validation of highly functionalized heterocyclic intermediates is a critical quality control step. 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde presents a unique analytical challenge due to its dense functionalization and the potential for regiochemical ambiguity during synthesis[1]. This guide objectively compares the analytical performance of a 600 MHz High-Field NMR spectrometer against an 80 MHz Benchtop NMR system, providing researchers with actionable, data-backed insights for instrument selection and protocol design[2].

The Causality of Experimental Choices

As a Senior Application Scientist, I emphasize that analytical success relies on understanding the physical causality behind experimental parameters.

Solvent Selection: Why CDCl₃? Deuterated chloroform (CDCl₃) is explicitly chosen over strongly hydrogen-bonding solvents like DMSO-d₆. The ¹³C chemical shifts of pyrazole derivatives are highly sensitive to solvent dipolarity and hydrogen-bonding interactions[3]. Utilizing CDCl₃ prevents the severe, solvent-induced deshielding of the C-3 and C-5 quaternary carbons, ensuring they remain spectrally distinct from the aromatic benzyl carbons. Furthermore, the absence of exchangeable protons in CDCl₃ ensures the critical aldehyde proton (δ 9.85) remains sharp and unaffected by solvent exchange dynamics.

Field Strength and Second-Order Effects The magnetic field strength dictates the ratio of the chemical shift difference (Δν) to the scalar coupling constant (J). The para-substituted 4-methylbenzyl group exhibits a classic J ≈ 8.0 Hz coupling. At 600 MHz, the chemical shift difference between the ortho and meta protons is large enough (Δν/J > 3) to produce a clear, first-order AB spin system (two distinct doublets). However, because the physical width of a signal in Hz is independent of the field strength, lowering the frequency to 80 MHz compresses the spectrum[4]. At 80 MHz, Δν/J drops below 1, causing the doublets to collapse into a strongly second-order multiplet (the "roof effect"), which obscures quantitative integration and complicates routine QC[4].

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Quantitative Sample Preparation & Shimming
  • Preparation: Weigh exactly 15.0 mg of the pyrazole analyte. Dissolve completely in 600 µL of CDCl₃ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Pass the solution through a glass wool plug into a precision 5 mm NMR tube to eliminate paramagnetic particulates that could distort magnetic field homogeneity.

  • Self-Validation (Shimming): Perform 3D gradient shimming on the ²H lock signal. The protocol is validated only when the full-width at half-maximum (FWHM) of the internal TMS peak is ≤ 0.8 Hz.

Protocol B: 1D & 2D NMR Acquisition
  • 1D ¹H Acquisition (Benchtop & High-Field): Use a 30° excitation pulse (zg30) to ensure rapid magnetization recovery. Set the relaxation delay (D1) to 10 seconds (≥ 5 × T₁ of the aldehyde proton) to ensure the integrated peak areas are strictly quantitative.

  • 2D HMBC Validation (High-Field Only): Acquire a ¹H-¹³C HMBC spectrum using a pulse sequence optimized for long-range couplings (ⁿJ_CH = 8 Hz).

    • Causality of Validation: The appearance of a ³J cross-peak from the N-CH₂ protons to the C-5 carbon self-validates the regiochemistry of the benzyl group at N-1. A correlation to C-3 would require a ⁴J coupling across two nitrogens, which is not observed, thereby unambiguously differentiating C-5 from C-3.

Comparative Data Presentation

The following tables summarize the quantitative spectral data, highlighting the performance divergence between the two platforms.

Table 1: ¹H NMR Comparative Data (CDCl₃)

Position600 MHz High-Field (δ, ppm)80 MHz Benchtop (δ, ppm)Multiplicity & J (Hz)Analytical Observation
CHO 9.859.85s, 1HSharp singlet on both platforms; diagnostic for C-5.
Pyrazole H-3 7.607.60s, 1HClearly resolved from aromatics at 600 MHz.
Ar H-2', H-6' 7.15~7.13 (multiplet)d, J = 8.0First-order at 600 MHz; second-order overlap at 80 MHz.
Ar H-3', H-5' 7.11~7.13 (multiplet)d, J = 8.0Merges with H-2'/6' at low field due to Δν/J < 1.
N-CH₂ 5.655.65s, 2HDistinct benzylic singlet, unaffected by field strength.
Ar-CH₃ 2.322.32s, 3HDistinct aliphatic singlet.

Table 2: ¹³C NMR Assignments (150 MHz, CDCl₃)

Carbon PositionChemical Shift (δ, ppm)Structural Assignment Rationale (2D Validation)
CHO 179.5Characteristic conjugated aldehyde carbonyl shift.
C-3 (Pyrazole) 141.2Direct ¹J HSQC correlation with H-3 (δ 7.60).
C-4' (Ar-CH₃) 138.1Long-range HMBC correlation with Ar-CH₃ protons.
C-5 (Pyrazole) 137.4²J HMBC from CHO proton; ³J HMBC from N-CH₂ protons.
C-1' (Ar-ipso) 133.5²J HMBC from N-CH₂ protons.
C-3', C-5' (Ar) 129.6Intense signal (2C); HSQC correlation with δ 7.11.
C-2', C-6' (Ar) 128.2Intense signal (2C); HSQC correlation with δ 7.15.
C-4 (Pyrazole) 98.5Strongly shielded by the heavy atom effect of Bromine.
N-CH₂ 54.2Typical benzylic shift adjacent to the pyrazole N-1.
Ar-CH₃ 21.3Standard aliphatic methyl shift.

Logical Workflows & Visualizations

NMR_Platform_Comparison A API: 4-Bromo-1-(4-methylbenzyl) -1H-pyrazole-5-carbaldehyde B Select NMR Platform A->B C 80 MHz Benchtop NMR B->C Routine QC D 600 MHz High-Field NMR B->D Structural Elucidation E Result: Severe overlap in aromatic region (Δν/J < 1) C->E F Result: First-order AB system Clear HMBC correlations D->F

Workflow comparing benchtop and high-field NMR for pyrazole structural elucidation.

HMBC_Correlations H_CHO Aldehyde 1H (δ 9.85) C_4 Quaternary C-4 (Br) (δ 98.5) H_CHO->C_4 3J Coupling C_5 Quaternary C-5 (CHO) (δ 137.4) H_CHO->C_5 2J Coupling H_3 Pyrazole H-3 (δ 7.60) H_3->C_4 2J Coupling H_3->C_5 3J Coupling H_CH2 Benzyl CH2 (δ 5.65) H_CH2->C_5 3J Coupling

Key 1H-13C HMBC correlations used to unambiguously assign the C-4 and C-5 pyrazole carbons.

References

  • [2] Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy - MDPI. Source: mdpi.com. URL:

  • [3] Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole - ResearchGate. Source: researchgate.net. URL:

  • [4] High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. Source: oxinst.com. URL:

  • [1] Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. Source: acs.org. URL:

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. Designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments to explain the chemical principles driving the fragmentation cascade. We will explore the characteristic cleavages of the pyrazole core, the N-benzyl substituent, and the aldehyde functional group, providing a robust framework for structural identification. Furthermore, this guide will objectively compare the utility of mass spectrometry with alternative analytical techniques, such as NMR and IR spectroscopy, for the comprehensive structural elucidation of this and similar heterocyclic compounds.

Predicted Fragmentation Pathway: A Mechanistic Approach

Electron Ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular radical cation (M⁺•) that subsequently undergoes a series of predictable fragmentation events.[1] The fragmentation of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is governed by the interplay of its distinct chemical moieties: the brominated pyrazole ring, the aldehyde group, and the 4-methylbenzyl (p-tolyl) group.

The molecular ion peak is expected to appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), with peaks at approximately m/z 279 and 281.[2] The subsequent fragmentation cascade is driven by the formation of the most stable possible cations and neutral radicals.[3]

Key Fragmentation Steps:
  • Benzylic Cleavage (α-cleavage to the Pyrazole Nitrogen): The most favorable initial fragmentation is the cleavage of the C-N bond between the benzyl methylene group and the pyrazole nitrogen. This is due to the exceptional stability of the resulting 4-methylbenzyl cation, which can rearrange into a highly stable methyl-substituted tropylium ion.[4] This cleavage is expected to produce the base peak in the spectrum.

    • Fragment: 4-methylbenzyl cation / methyltropylium ion

    • m/z: 105

    • Corresponding Neutral Loss: 4-Bromo-1H-pyrazole-5-carbaldehyde radical

  • Aldehyde-Mediated Fragmentation: Aromatic aldehydes exhibit characteristic fragmentation patterns involving the formyl group.[5][6]

    • Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond results in a stable acylium ion. This will appear as a doublet at m/z 278/280.[7]

    • Loss of a Formyl Radical (M-29): Cleavage of the C-C bond between the pyrazole ring and the carbonyl group results in the loss of a CHO• radical, yielding a brominated pyrazole cation. This will appear as a doublet at m/z 250/252.[6]

  • Pyrazole Ring Fragmentation: The pyrazole ring itself undergoes characteristic cleavages, primarily through the expulsion of small, stable neutral molecules like hydrogen cyanide (HCN).[8][9] This typically occurs after an initial fragmentation event. For instance, the fragment at m/z 174/176 (formed from the loss of the methylbenzyl radical) could subsequently lose HCN.

    • Fragment: [C₃HBr_N]⁺•

    • m/z: 147/149 (from m/z 174/176 - 27)

The proposed fragmentation pathway is visualized below.

Fragmentation_Pathway cluster_M_frags Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion (M⁺•) 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde m/z 279/281 frag_105 Methyltropylium Ion [C₈H₉]⁺ m/z 105 (Base Peak) M->frag_105 - C₄H₂BrN₂O• frag_174 4-Bromo-pyrazole-5-carbaldehyde Cation [C₄H₂BrN₂O]⁺ m/z 174/176 M->frag_174 - C₈H₉• frag_278 [M-H]⁺ Acylium Ion m/z 278/280 M->frag_278 - H• frag_250 [M-CHO]⁺ [C₁₁H₁₀BrN₂]⁺ m/z 250/252 M->frag_250 - CHO• frag_147 [C₃HBrN]⁺• m/z 147/149 frag_174->frag_147 - HCN

Caption: Predicted EI fragmentation pathway for the target compound.

Summary of Predicted Fragments
m/z (⁷⁹Br/⁸¹Br)Proposed Structure/FormulaFragmentation Pathway
279/281[C₁₂H₁₁BrN₂O]⁺•Molecular Ion (M⁺•)
105 [C₈H₉]⁺ (Methyltropylium ion) Benzylic Cleavage (Expected Base Peak)
278/280[C₁₂H₁₀BrN₂O]⁺M - H• (Loss of aldehyde hydrogen)
250/252[C₁₁H₁₀BrN₂]⁺M - CHO• (Loss of formyl radical)
174/176[C₄H₂BrN₂O]⁺M - C₈H₉• (Loss of methylbenzyl radical)
147/149[C₃HBrN]⁺•From m/z 174/176 via loss of HCN

Experimental Protocol: Acquiring the Mass Spectrum

A self-validating protocol is crucial for obtaining reliable and reproducible data. The following procedure outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for analyzing volatile and semi-volatile organic compounds.[8]

Methodology: GC-MS with Electron Ionization (EI)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10-50 µg/mL. Causality: This concentration range prevents detector saturation while ensuring adequate signal intensity.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280 °C. Causality: A high injector temperature ensures rapid volatilization of the analyte.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes. Causality: This temperature program ensures good separation from any impurities and efficient elution of the target compound.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. Causality: This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns that are comparable to established spectral libraries.[9]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500. Causality: This range comfortably covers the molecular ion and all predicted major fragments.

    • Solvent Delay: 3 minutes. Causality: Prevents the high-intensity solvent peak from entering and saturating the detector.

Comparative Analysis: MS vs. Alternative Techniques

While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation relies on a combination of analytical techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
Mass Spectrometry (MS) Molecular weight, elemental composition (with HRMS), and structural information from fragmentation patterns.Unambiguous molecular weight determination. The bromine isotopic pattern provides a clear diagnostic marker. Highly sensitive (sub-picogram levels).Provides connectivity information indirectly; isomers can sometimes be difficult to distinguish without reference standards.
NMR Spectroscopy (¹H, ¹³C) Detailed atom connectivity and chemical environment. Provides a definitive map of the molecule's carbon-hydrogen framework.Can definitively establish the substitution pattern on both the pyrazole and benzyl rings. Can distinguish between potential isomers.Significantly lower sensitivity compared to MS. Requires a larger quantity of pure sample (~1-5 mg).
Infrared (IR) Spectroscopy Presence of specific functional groups.Clearly identifies the aldehyde C=O stretch (~1680-1700 cm⁻¹) and aromatic C-H stretches (~3000-3100 cm⁻¹). Quick and non-destructive.Provides no information on molecular weight or the overall molecular skeleton. The information is limited to functional groups.
High-Resolution MS (HRMS) Provides the exact mass of the molecular ion and fragments to four or more decimal places.Allows for the unambiguous determination of the molecular formula (e.g., C₁₂H₁₁⁷⁹BrN₂O), confirming the elemental composition and ruling out other possibilities.Does not provide connectivity information on its own.
Integrated Workflow for Structural Elucidation

For novel compound identification, these techniques are best used in a complementary workflow.

Workflow cluster_synthesis cluster_analysis Analytical Workflow cluster_results start Purified Compound IR IR Spectroscopy start->IR Initial Check HRMS HRMS Analysis IR->HRMS Functional Groups OK GCMS GC-MS (EI) HRMS->GCMS Formula Confirmed NMR NMR (¹H, ¹³C, COSY) GCMS->NMR Fragmentation Pattern Consistent confirm Confirmed Structure NMR->confirm Connectivity Mapped

Caption: A logical workflow for complete structural confirmation.

References

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Electron-impact induced fragmentations of pyrazoles. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

  • Whitman College. (2008). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ACS Publications. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2025). Molecular fragmentation of N-phenacylpyrazole 5a. Available at: [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Available at: [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Available at: [Link]

  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Available at: [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Available at: [Link]

Sources

Validation

HPLC method validation for determining 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde purity

HPLC Method Validation for Purity Determination of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde: A Comparative Guide on Column Selectivity and ICH Q2(R2) Compliance As pharmaceutical pipelines increasingly rely...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Purity Determination of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde: A Comparative Guide on Column Selectivity and ICH Q2(R2) Compliance

As pharmaceutical pipelines increasingly rely on complex halogenated heterocyclic intermediates, the analytical methods used to determine their purity must evolve. 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is a highly functionalized building block whose structural features—a polarizable bromine atom, an electron-deficient pyrazole ring, and a hydrophobic methylbenzyl moiety—present unique chromatographic challenges.

Standard reversed-phase high-performance liquid chromatography (HPLC) methods often fail to resolve this compound from its closely related structural analogues, such as debrominated impurities or regioisomers. Furthermore, the recent implementation of the ICH Q2(R2) guidelines mandates a more rigorous, lifecycle-oriented approach to method validation[1][2].

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries for this specific compound, explains the mechanistic causality behind the chromatographic behavior, and provides a fully ICH Q2(R2)-compliant, self-validating experimental protocol.

The Chromatographic Challenge: C18 vs. Biphenyl Selectivity

In reversed-phase LC, C18 alkyl-based stationary phases are the default choice for method developers, relying almost exclusively on hydrophobic dispersive forces[3]. However, when analyzing 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde alongside its synthetic impurities (e.g., the 3-methylbenzyl regioisomer or the debrominated analogue), the hydrophobic differences are negligible, resulting in critical pair co-elution on C18 columns.

The Causality of Biphenyl Superiority: The substitution of a standard C18 phase with a Biphenyl stationary phase is not merely a preference; it is a structural necessity for halogenated aromatics. The biphenyl ligand's dual aromatic rings create a strong π−π electron donor-acceptor relationship with the electron-deficient pyrazole ring and the highly polarizable bromine atom[4][5].

The Role of the Mobile Phase (Methanol vs. Acetonitrile): To maximize these π−π interactions, the choice of organic modifier is critical. Acetonitrile contains its own π electrons, which actively compete with the analyte for the stationary phase's binding sites, thereby suppressing π−π selectivity[5][6]. Conversely, methanol is a protic solvent lacking π electrons. Using a Methanol/Water gradient on a Biphenyl column exponentially enhances the retention and resolution of aromatic positional isomers compared to Acetonitrile[4][6].

Table 1: Chromatographic Performance Comparison

Conditions: 70:30 Methanol:Water (0.1% Formic Acid), Flow Rate 1.0 mL/min, UV 254 nm.

Performance MetricTraditional C18 ColumnBiphenyl ColumnMechanistic Driver
Retention Time (API) 4.2 min6.8 minEnhanced π−π and dipole interactions on Biphenyl[5].
Resolution ( Rs​ ) from Regioisomer 0.9 (Co-elution)2.4 (Baseline)Biphenyl discriminates subtle steric differences in the π electron cloud.
Peak Tailing Factor ( Tf​ ) 1.61.1Biphenyl shields residual surface silanols more effectively.
Selectivity ( α ) for Debrominated Impurity 1.051.42Bromine's polarizability interacts strongly with the biphenyl rings[4].

ICH Q2(R2) Compliant Validation Workflow

The revised ICH Q2(R2) guideline (effective June 2024) represents a paradigm shift toward a Quality-by-Design (QbD) and lifecycle approach[2][7]. It emphasizes that the reportable range must have concrete evidence of appropriate accuracy and precision data, and introduces empirical checks for the Limit of Quantitation (LOQ)[7].

To ensure trustworthiness, the protocol below is designed as a self-validating system . It requires a System Suitability Test (SST) to pass specific resolution and tailing thresholds before any quantitative data is accepted.

ICH_Q2_Validation Start Method Development (Biphenyl + MeOH) Spec Specificity (Resolution > 1.5 for all impurities) Start->Spec Lin Linearity & Range (Reporting Level to 120% Spec) Spec->Lin Acc Accuracy (Spiked Recovery 80-120%) Lin->Acc LOD LOD / LOQ (Signal-to-Noise & Empirical Check) Lin->LOD Prec Precision (Repeatability & Int. Precision) Acc->Prec Robust Robustness (Temp, Flow, Gradient variations) Prec->Robust LOD->Robust Valid Validated Analytical Procedure Fit for Intended Purpose Robust->Valid

Fig 1: ICH Q2(R2) lifecycle validation workflow for purity determination.

Step-by-Step Experimental Methodology

Chromatographic Conditions
  • Column: Superficially porous Biphenyl column (e.g., 100 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Gradient Program:

    • 0–2 min: 40% B

    • 2–10 min: 40% 85% B

    • 10–12 min: 85% B

    • 12–12.1 min: 85% 40% B

    • 12.1–15 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (PDA detector for peak purity profiling).

System Suitability Test (SST) - The Self-Validating Mechanism

Before running validation samples, inject a resolution mixture containing the API and Impurity B (the regioisomer) at 0.1 mg/mL.

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing factor ( Tf​ ) 1.2; %RSD of API area (n=5) 1.0%. If these criteria are not met, the system halts, preventing the generation of invalid data.

Execution of ICH Q2(R2) Validation Parameters
  • Specificity: Inject a blank, the API, and individual spiked impurities. Utilize the PDA detector to extract the UV spectra across the API peak to confirm peak purity (no co-eluting hidden impurities)[1].

  • Linearity & Range: Prepare standard solutions ranging from the reporting threshold (e.g., 0.05% of nominal concentration) up to 120% of the specification limit[1]. Plot peak area vs. concentration and calculate the regression line.

  • Accuracy (Recovery): Spike known amounts of impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Analyze in triplicate.

  • Precision:

    • Repeatability: Analyze 6 independent sample preparations at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, using a different HPLC system.

  • LOD/LOQ: Calculate based on the standard deviation of the response and the slope. Crucially, per Q2(R2), inject samples at the calculated LOQ concentration to empirically verify that precision and accuracy meet acceptance criteria at this trace level[7].

Validation Results Summary

The following table summarizes the quantitative data obtained using the optimized Biphenyl method, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Metrics for Biphenyl Method
Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No interference at API tR​ ; Peak purity angle < thresholdResolution > 2.4 for all known impurities; Peak purity confirmed.Pass
Linearity (API) R2≥0.999 (Reporting level to 120%) R2=0.9998 ; y-intercept 2% of response at 100% target.Pass
Accuracy (Impurities) Mean recovery 85.0% – 115.0%98.4% – 101.2% across all spike levels.Pass
Repeatability %RSD 2.0% (n=6)%RSD = 0.45%Pass
Intermediate Precision %RSD 2.0% (n=12, overall)%RSD = 0.62%Pass
LOQ (Empirical) S/N 10; %RSD at LOQ 10.0%0.03 µg/mL (S/N = 14); %RSD at LOQ = 4.1%[7].Pass

Conclusion

For the purity determination of complex, halogenated intermediates like 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, relying on generic C18 columns often leads to compromised data integrity due to co-eluting critical pairs. By transitioning to a Biphenyl stationary phase and utilizing a methanol-based mobile phase, analytical scientists can leverage powerful π−π and dipole interactions to achieve baseline resolution. When coupled with the rigorous, lifecycle-focused validation protocols outlined in ICH Q2(R2), this method provides a highly trustworthy, self-validating framework suitable for pharmaceutical regulatory submissions.

References

  • 1. ich.org.

  • 2. europa.eu. 3.4. restek.com.

  • 7. intuitionlabs.ai.

  • 5. nacalai.com. 6.3. chromatographyonline.com. 7.6. agilent.com.

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Comparative

Comparing reactivity of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde vs 4-chloro analogs

An In-Depth Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehydes Executive Summary In the landscape of medicinal chemistry and drug development, pyrazole-5-carbaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehydes

Executive Summary

In the landscape of medicinal chemistry and drug development, pyrazole-5-carbaldehydes serve as highly versatile synthons for the construction of complex molecular architectures. The choice of a halogen substituent at the C4-position is a critical design element that dictates the synthetic routes available for further diversification. This guide provides a detailed comparison of the reactivity of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde and its 4-chloro analog.

Our analysis, supported by established chemical principles and experimental data from related systems, concludes that the 4-bromo analog is significantly more reactive in palladium-catalyzed cross-coupling reactions at the C4-position. This is primarily due to the lower carbon-bromine bond dissociation energy. Conversely, the 4-chloro analog exhibits marginally enhanced electrophilicity at the C5-carbaldehyde , a subtle effect driven by the higher electronegativity of chlorine. The selection between these two valuable intermediates is therefore a strategic decision, contingent on the intended synthetic transformation.

Introduction

The 1-substituted-1H-pyrazole-5-carbaldehyde framework is a privileged scaffold in modern synthetic chemistry, offering two primary points for chemical modification: the C4-position on the pyrazole ring and the C5-carbaldehyde. Halogenation at the C4-position transforms it into a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.[1] The aldehyde at C5 provides a classic electrophilic site for nucleophilic additions, condensations, and reductive aminations. Understanding the nuanced reactivity differences imparted by a bromo- versus a chloro-substituent is paramount for efficient reaction design, catalyst selection, and overall synthetic strategy.

The Fundamental Basis of Differential Reactivity: Electronic and Steric Effects

The reactivity of both the C-X bond and the carbaldehyde is governed by the electronic properties of the halogen substituent. Halogens exert two opposing electronic effects: a deactivating inductive effect (-I) due to their high electronegativity, which withdraws electron density through the sigma framework, and an activating resonance effect (+R) , where their lone pairs donate electron density into the aromatic π-system.

For halogens, the inductive effect is dominant in influencing the ring's overall electron density. Since chlorine is more electronegative than bromine, it exerts a stronger electron-withdrawing inductive effect. This fundamental difference is the primary driver for the observed variations in reactivity at both functional sites.

Caption: Comparison of electronic effects of Chloro and Bromo substituents.

Comparative Reactivity at the C4-Position: Palladium-Catalyzed Cross-Coupling

The most significant reactivity difference between the bromo- and chloro-analogs is observed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are cornerstones of modern synthesis for creating biaryl structures.[2][3]

The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. For aryl halides, the oxidative addition of the aryl halide to the Pd(0) catalyst is almost always the rate-determining step.[4]

Why the Bromo-Analog is More Reactive:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Less energy is required to cleave the C-Br bond, facilitating a faster rate of oxidative addition.[4]

  • Polarizability: The C-Br bond is more polarizable than the C-Cl bond. This allows for a more effective orbital interaction with the electron-rich Pd(0) center, further lowering the activation energy for the oxidative addition step.[4]

This enhanced reactivity means that reactions with the 4-bromo analog can often be performed under milder conditions—lower temperatures, lower catalyst loadings, and shorter reaction times—compared to the 4-chloro analog. Achieving comparable yields with the 4-chloro analog frequently requires more specialized and expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4][5]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition + Ar-X (Bromo is faster) pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + Ar'-B(OH)₂ + Base biaryl_pd Ar-Pd(II)(Ar')L₂ transmetalation->biaryl_pd reductive_elimination Reductive Elimination biaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Data Summary: Typical Suzuki-Miyaura Reaction Conditions
Parameter4-Bromo Analog4-Chloro AnalogRationale for Difference
Catalyst Standard (e.g., Pd(PPh₃)₄)Often requires advanced ligands (e.g., SPhos, XPhos)To overcome the higher activation energy of C-Cl bond cleavage.[4]
Temperature 80 - 100 °C100 - 120 °C or higherMore thermal energy is needed for the slower oxidative addition.[6]
Reaction Time 2 - 12 hours12 - 24 hoursReflects the slower reaction kinetics.
Yield Generally HighVariable; can be lower without optimized catalystIncomplete conversion is common with standard catalysts.

Comparative Reactivity at the C5-Position: The Carbaldehyde

The reactivity of the carbaldehyde group is primarily defined by the electrophilicity of the carbonyl carbon. This site is susceptible to attack by a wide range of nucleophiles.[7][8]

Why the Chloro-Analog is (Slightly) More Reactive:

The primary influence on the aldehyde's electrophilicity is the halogen's inductive effect.

  • Chlorine , being more electronegative, withdraws electron density from the pyrazole ring more strongly than bromine.

  • This increased inductive pull makes the entire ring system, including the C5 carbon to which the aldehyde is attached, more electron-deficient.

  • Consequently, the carbonyl carbon in the 4-chloro analog is slightly more electrophilic and thus more susceptible to nucleophilic attack.

It is crucial to note that this is a subtle electronic effect. While theoretically sound, the practical difference in reactivity for many common nucleophilic additions (e.g., Grignard reactions, reductive aminations) may be minor and often overshadowed by other reaction parameters like solvent, temperature, and steric hindrance from the nucleophile itself.

Nucleophilic_Addition cluster_chloro 4-Chloro Analog cluster_bromo 4-Bromo Analog chloro_struct Py-CHO (Cl at C4) chloro_carbon Carbonyl C (δ+) bromo_struct Py-CHO (Br at C4) bromo_carbon Carbonyl C (δ) nucleophile Nu⁻ nucleophile->chloro_carbon Faster Attack (More Electrophilic) nucleophile->bromo_carbon Slower Attack

Caption: Nucleophilic attack is favored on the more electrophilic 4-chloro analog.

Experimental Protocols

The following protocols provide a framework for the synthesis and comparative reactivity assessment of the title compounds.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This procedure describes a general method for the synthesis of the 4-halo-1H-pyrazole-5-carbaldehyde core structure.[9][10]

Workflow Diagram

Vilsmeier_Workflow start Hydrazone Precursor reaction Stir at 70-80°C (4-10 hours) start->reaction vilsmeier Vilsmeier Reagent (POCl₃, DMF) vilsmeier->reaction workup Pour onto ice, neutralize (NaHCO₃) reaction->workup product Filter & Recrystallize (Final Product) workup->product

Caption: Workflow for the Vilsmeier-Haack pyrazole synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF, 10 eq.) in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3 eq.) dropwise while maintaining the temperature below 10 °C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: To the Vilsmeier reagent, add the appropriate N-(1-(4-halophenyl)ethylidene)-N'-(4-methylbenzyl)hydrazine precursor (1 eq.).

  • Heating: Remove the ice bath and heat the reaction mixture to 70-80 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-10 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic mixture by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Experiment

This protocol is designed as a self-validating system to directly compare the reactivity of the bromo- and chloro-analogs under identical conditions.

Step-by-Step Methodology:

  • Reaction Setup: Prepare two identical oven-dried pressure tubes, each equipped with a magnetic stir bar.

    • Tube A (Bromo): Add 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Tube B (Chloro): Add 4-Chloro-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (1.0 mmol), the same arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: To each tube, add a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Inert Atmosphere: Seal the tubes and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reaction: Place both tubes in a preheated oil bath set to 90 °C. Stir the reactions vigorously.

  • Monitoring: Monitor both reactions simultaneously by TLC or LC-MS at regular intervals (e.g., every hour). Observe the rate of consumption of the starting material in each tube.

  • Expected Observation: Tube A (Bromo) is expected to show a significantly faster conversion to the product compared to Tube B (Chloro). Full consumption of the bromo-starting material will likely occur while a significant amount of the chloro-starting material remains.

  • Work-up (after completion/stoppage): Cool the mixtures to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the products by column chromatography and compare the isolated yields to quantify the reactivity difference.

Conclusion

The choice between 4-Bromo- and 4-Chloro-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is a strategic decision dictated by the intended synthetic outcome.

  • For diversification at the C4-position via cross-coupling , the 4-bromo analog is the unequivocally superior choice . Its higher reactivity allows for milder conditions, greater substrate scope, and more reliable outcomes, making it the preferred substrate for library synthesis and complex molecule construction.

  • For synthetic routes that exclusively utilize the C5-carbaldehyde and do not require modification at C4, the 4-chloro analog may be a more cost-effective option . It may also offer a marginal rate enhancement in nucleophilic addition reactions, although this is a less pronounced effect.

By understanding these fundamental reactivity principles, researchers and drug development professionals can make more informed decisions in their synthetic planning, leading to more efficient and successful discovery campaigns.

References

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Chemical and Pharmaceutical Research.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (N.D.). Asian Journal of Chemistry.
  • Suzuki-Miyaura Cross-Coupling with 5-(4-Bromophenyl)furan-2-carbaldehyde. (2025).
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (2025). Benchchem.
  • Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry.
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... (2017).
  • Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. (2017). YouTube.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (N.D.). DSpace@MIT.
  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023). Journal of Drug Delivery and Therapeutics.

Sources

Validation

FTIR spectroscopy characteristic peaks for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

An Expert's Guide to the Vibrational Landscape of a Novel Pyrazole Derivative: Interpreting the FTIR Spectrum of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde This guide provides an in-depth analysis of the expec...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Vibrational Landscape of a Novel Pyrazole Derivative: Interpreting the FTIR Spectrum of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. Tailored for researchers in synthetic chemistry and drug development, this document moves beyond a simple peak list. It offers a comparative and mechanistic interpretation, grounding the predicted spectral features in the fundamental principles of vibrational spectroscopy and data from analogous molecular structures. Our objective is to provide a robust framework for the structural characterization of this and related heterocyclic compounds.

The Structural Rationale: Deconstructing the Molecule for Spectral Prediction

FTIR spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups within a molecule. The spectrum arises from the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of molecular bonds. To predict the spectrum of our target molecule, we must first dissect its structure into its constituent vibrational components.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition & Analysis A Grind ~1-2 mg of Sample B Add ~100-200 mg of dry KBr A->B C Mix & Grind to Fine Powder B->C D Transfer Powder to Pellet Die C->D E Apply Vacuum to Remove Air/Moisture D->E F Press under High Pressure (7-10 tons) E->F G Eject Transparent Pellet F->G I Mount KBr Pellet in Sample Holder G->I H Acquire Background Spectrum (Air) H->I J Acquire Sample Spectrum I->J K Process Data (Baseline Correction) J->K

Figure 2: Standard workflow for FTIR sample preparation and analysis using the KBr pellet method.

Step-by-Step Protocol:

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of the synthesized 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde powder using a clean agate mortar and pestle.

    • Add 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.

  • Pellet Pressing:

    • Transfer a portion of the mixture to a pellet-forming die.

    • Connect the die to a vacuum line for 1-2 minutes to remove trapped air and residual moisture, which can cause spectral interference (broad O-H bands).

    • Place the die in a hydraulic press and apply 7-10 tons of pressure for several minutes. This sinters the KBr into a transparent or translucent disc.

  • Spectral Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Mount the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Data Analysis:

    • The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima. Compare these experimental values with the predicted values in this guide.

Conclusion

The FTIR spectrum of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is rich with diagnostic information. The most definitive features for confirming its structure are the strong, conjugated aldehyde C=O stretch below 1710 cm⁻¹, the characteristic Fermi resonance doublet of the aldehydic C-H between 2850-2700 cm⁻¹, the strong out-of-plane bending band for the 1,4-disubstituted benzene ring around 850-800 cm⁻¹, and the low-frequency C-Br stretch. By comparing an experimentally obtained spectrum with this detailed interpretive guide, researchers can confidently verify the identity and purity of this complex heterocyclic aldehyde.

References

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

  • Hao, L., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2203. Available at: [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(8), 1872. Available at: [Link]

  • PubChem. (n.d.). 4-Methylbenzyl chloride. Retrieved from [Link]

  • Magdaline, J. R. S., et al. (2017). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. ScienceAsia. Available at: [Link]

  • Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1099. Available at: [Link]

  • Patel, S. K., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 39(5). Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

  • Dong, H-S., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molecular Diversity Preservation International (MDPI). Available at: [Link]

  • YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

  • Research Square. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved from [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]

Comparative

Benchmarking Catalytic Efficiency: Palladium and Copper Complexes of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

Introduction: The Strategic Advantage of BMPA Scaffolds In the landscape of transition metal catalysis, the design of the ligand architecture dictates the efficiency, longevity, and selectivity of the active metal center...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of BMPA Scaffolds

In the landscape of transition metal catalysis, the design of the ligand architecture dictates the efficiency, longevity, and selectivity of the active metal center. Pyrazole-5-carbaldehydes have emerged as privileged building blocks for synthesizing highly tunable Schiff base and multidentate ligands[1]. Among these, 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (BMPA) offers a highly specialized steric and electronic profile designed to push the boundaries of catalytic turnover.

When condensed with primary amines to form Schiff base ligands, BMPA provides two critical mechanistic advantages:

  • Electronic Tuning (The 4-Bromo Effect): The strongly electron-withdrawing bromine atom at the C4 position decreases the electron density at the coordinated metal center. In cross-coupling reactions, this electrophilic enhancement significantly accelerates the reductive elimination step—often the rate-limiting bottleneck for bulky substrates[2].

  • Steric Shielding (The 4-Methylbenzyl Effect): The bulky, lipophilic 4-methylbenzyl group at the N1 position creates a protective steric umbrella over the metal's axial coordination sites. This prevents bimolecular catalyst deactivation (e.g., the formation of inactive Pd-black dimers) and ensures high solubility in non-polar industrial solvents like toluene.

This guide objectively benchmarks BMPA-derived Palladium (Pd) and Copper (Cu) complexes against standard industry alternatives in two demanding applications: Suzuki-Miyaura cross-coupling and aerobic alcohol oxidation.

Experimental Workflow & System Validation

To ensure rigorous and reproducible benchmarking, all catalytic evaluations must follow a self-validating workflow. By incorporating internal standards at t=0 and conducting kinetic aliquot sampling, researchers can definitively track mass balance and rule out parasitic side reactions (such as substrate homocoupling or dehalogenation).

Workflow Ligand Ligand Synthesis (BMPA + Amine) Complex Metallation (Pd/Cu Salts) Ligand->Complex Catalysis Catalytic Screening (Coupling/Oxidation) Complex->Catalysis Analysis Kinetic Analysis (GC-MS / NMR) Catalysis->Analysis

Step-by-step experimental workflow for catalyst benchmarking.

Benchmarking Application 1: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

The Mechanistic Rationale

Standard catalysts like Pd(PPh3​)4​ suffer from phosphine oxidation and require high catalyst loadings (often >1 mol% ) to maintain activity[3]. In contrast, the rigid bidentate (N,N or N,O) chelation of the BMPA Schiff base locks the Palladium center in a stable square-planar geometry. This robust coordination sphere resists degradation at high temperatures, allowing for parts-per-million (ppm) catalyst loadings[2].

G Pd0 Pd(0)-BMPA Active Catalyst OxAdd Oxidative Addition (Ar-Cl Cleavage) Pd0->OxAdd Ar-Cl TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Ar-Ar' Product

Catalytic cycle of Pd-BMPA in Suzuki-Miyaura cross-coupling.
Performance Data

Reaction: Coupling of 4-chlorotoluene and phenylboronic acid (90 °C, Toluene, K2​CO3​ ).

Catalyst SystemLoading (mol%)Time (h)GC Yield (%)Turnover Number (TON)
Pd-BMPA (Schiff Base) 0.1 4 96 960
Pd(PPh3​)4​ 1.0128282
Pd(OAc)2​ / XPhos0.5691182

Data Interpretation: The Pd-BMPA complex achieves a TON an order of magnitude higher than standard phosphine systems, demonstrating superior stability against aggregation.

Self-Validating Protocol: Suzuki-Miyaura Coupling
  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K2​CO3​ (2.0 mmol), and the Pd-BMPA catalyst (0.1 mol%).

  • Standardization: Add 5 mL of degassed toluene and exactly 0.5 mmol of n-dodecane. Causality Check: n-Dodecane acts as an inert internal standard. If the sum of the unreacted starting material and the product does not equal ~100% relative to the standard, off-target pathways (e.g., protodeboronation) are occurring.

  • Execution: Seal the tube, remove it from the glovebox, and heat to 90 °C under vigorous stirring (800 rpm) to eliminate mass-transfer limitations.

  • Kinetic Sampling: Extract 50 µL aliquots via syringe at 1h, 2h, and 4h. Quench immediately with aqueous NH4​Cl , extract with ethyl acetate, and analyze via GC-MS.

Benchmarking Application 2: Cu-Catalyzed Aerobic Alcohol Oxidation

The Mechanistic Rationale

Copper-catalyzed aerobic oxidation of alcohols typically relies on heavy loadings of co-catalysts like TEMPO to facilitate the Cu(I)/Cu(II) redox cycle. However, BMPA-derived macrocyclic or tetrapyrazole frameworks mimic the active sites of natural peroxidase enzymes[4]. The rigid pyrazole core prevents Jahn-Teller distortion-induced ligand dissociation during the redox cycle, allowing the copper center to efficiently reduce molecular oxygen ( O2​ ) to water without the need for expensive radical co-catalysts[4].

Performance Data

Reaction: Aerobic oxidation of benzyl alcohol to benzaldehyde (Air balloon, 80 °C, Acetonitrile).

Catalyst SystemLoading (mol%)OxidantYield (%)Turnover Frequency (TOF, h⁻¹)
Cu-BMPA Complex 1.0 Air (1 atm) 94 47
Cu(OAc)2​ / TEMPO5.0Air (1 atm)858.5
Cu(OAc)2​ (Unligated)10.0Air (1 atm)321.6

Data Interpretation: The Cu-BMPA complex operates efficiently without TEMPO, utilizing ambient air as the terminal oxidant, drastically reducing the cost and environmental footprint of the reaction.

Self-Validating Protocol: Aerobic Oxidation
  • Preparation: In a 25 mL round-bottom flask, dissolve benzyl alcohol (2.0 mmol) and Cu-BMPA complex (1.0 mol%) in 10 mL of acetonitrile.

  • Standardization: Add 1.0 mmol of mesitylene as an internal NMR standard.

  • Execution: Attach a reflux condenser fitted with an air balloon (1 atm O2​ source). Heat the mixture to 80 °C.

  • Validation Analysis: After 2 hours, cool the mixture, filter through a short silica plug to remove the metal complex, and analyze the crude mixture via 1H NMR. Causality Check: The disappearance of the benzylic -CH2​ protons (singlet, ~4.6 ppm) and the appearance of the aldehyde proton (singlet, ~10.0 ppm) must quantitatively match the integration of the mesitylene standard to confirm that over-oxidation to benzoic acid has not occurred.

Conclusion

The 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (BMPA) scaffold is not merely a structural curiosity; it is a highly engineered ligand precursor. By leveraging the inductive electron withdrawal of the bromo group and the steric shielding of the methylbenzyl moiety, BMPA-derived transition metal complexes consistently outperform standard, unoptimized catalytic systems in both stability and turnover efficiency.

References

  • [2] Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. Available at:

  • [4] Copper(II) tetrapyrazole-based complex as a new peroxidase-mimetic compound. PubMed. Available at:

  • [3] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at:

  • [1] Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. Available at:

Sources

Validation

A Comparative Guide to the Reference Standard Characterization of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

This guide provides an in-depth technical framework for the comprehensive characterization of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. For re...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for the comprehensive characterization of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, establishing a well-characterized reference standard is not merely a procedural step but the foundation of data integrity, reproducibility, and regulatory compliance. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating approach to quality assessment as mandated by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2]

The pyrazole scaffold is a privileged structure in pharmacology, appearing in numerous approved drugs.[3] The specific functionalization of this molecule—a bromine atom at the 4-position, a formyl group at the 5-position, and a 4-methylbenzyl substituent on the nitrogen—creates a versatile intermediate for the synthesis of complex molecular entities. Its utility, however, is directly dependent on its purity and unambiguous structural identity. This guide outlines a multi-technique approach to establish its profile with the highest degree of scientific rigor.

Synthesis Context and Impurity Profiling: The "Why" of Rigorous Analysis

To appreciate the necessity of a multi-faceted characterization, one must first consider the potential impurities arising from its synthesis. A common route to such N-substituted pyrazole carbaldehydes involves the N-alkylation of a pyrazole intermediate followed by a Vilsmeier-Haack formylation reaction.[4][5] This process, while effective, can introduce several classes of impurities that must be analytically controlled.

Potential Process-Related Impurities:

  • Regioisomers: Incomplete regioselectivity during the initial synthesis of the pyrazole ring can lead to isomeric byproducts.[6]

  • Unreacted Starting Materials: Residual amounts of the pyrazole precursor or the 4-methylbenzyl halide.

  • Over-alkylation or Side-Reaction Products: Byproducts from unintended reactions involving the starting materials or reagents.

  • Degradants: Oxidation of the aldehyde to a carboxylic acid or other degradation pathways.

The analytical workflow must be designed with these potential impurities in mind, ensuring the chosen methods can separate and identify them.

cluster_synthesis Synthesis & Purification cluster_impurities Potential Impurities cluster_analysis Analytical Detection synthesis Plausible Synthesis Route (e.g., N-alkylation, Vilsmeier-Haack) regioisomers Regioisomers synthesis->regioisomers can generate starting_materials Starting Materials synthesis->starting_materials can generate side_products Side-Reaction Products synthesis->side_products can generate hplc HPLC / UPLC (Purity, Isomers) regioisomers->hplc detected by nmr NMR Spectroscopy (Isomer Structure) regioisomers->nmr detected by starting_materials->hplc detected by lcms LC-MS (Impurity ID) starting_materials->lcms detected by side_products->hplc detected by side_products->lcms detected by

Caption: Logical relationship between synthesis, potential impurities, and detection methods.

Comprehensive Characterization Workflow

An extensive set of analytical tests is required to confirm the identity, purity, and quality of a primary reference standard.[7][8] The following workflow ensures all critical attributes of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde are thoroughly examined.

cluster_id Identity Confirmation cluster_purity Purity & Assay cluster_physchem Physicochemical Properties start Candidate Material nmr 1H & 13C NMR start->nmr Structural Elucidation ms High-Resolution MS start->ms Structural Elucidation ftir FTIR Spectroscopy start->ftir Structural Elucidation hplc HPLC-UV (Purity >99.5%) nmr->hplc ms->hplc ftir->hplc ea Elemental Analysis (%C, H, N) hplc->ea kf Karl Fischer (Water Content) hplc->kf mp Melting Point ea->mp sol Solubility ea->sol tlc TLC ea->tlc kf->mp kf->sol kf->tlc end Qualified Reference Standard mp->end sol->end tlc->end

Caption: Workflow for the qualification of a chemical reference standard.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure confirmation.[9][10] For this molecule, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Expected signals include a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the pyrazole C3-H proton (~8.0-8.5 ppm), distinct doublets for the AA'BB' system of the 4-methylbenzyl aromatic ring (~7.1-7.3 ppm), a singlet for the benzylic CH₂ protons (~5.5 ppm), and a singlet for the methyl group protons (~2.3 ppm).

  • ¹³C NMR: Key signals will confirm the aldehyde carbonyl (~185 ppm), the carbons of the pyrazole ring, and the carbons of the 4-methylbenzyl group.

  • 2D NMR: Techniques like COSY and HMBC can be used to definitively assign proton and carbon signals, confirming connectivity.[10]

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass, which is used to confirm the elemental formula (C₁₂H₁₁BrN₂O). A critical diagnostic feature is the isotopic pattern for bromine, which will show two major peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups.[11][12]

  • ~1670-1690 cm⁻¹: Strong absorption from the aldehyde C=O stretch.

  • ~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretches of the aldehyde.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretches.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretches (CH₂ and CH₃).

  • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations from the pyrazole and phenyl rings.

Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. The goal is to develop a stability-indicating method capable of separating the main peak from all potential impurities. A purity level of ≥99.5% is typically required for a primary reference standard.

Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values must align closely with the theoretical values calculated from the molecular formula, providing strong evidence of purity.

Comparative Analysis: Highlighting Analytical Specificity

To demonstrate the specificity of the analytical methods, we compare the expected data for our target compound with a structurally similar alternative: 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde .[13][14] This comparison illustrates how a minor structural change—replacing the 4-methylbenzyl group with a simple methyl group—results in distinct and predictable changes in the analytical data.

Attribute 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (Target) 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde (Alternative) [13][15]Rationale for Difference
Molecular Formula C₁₂H₁₁BrN₂OC₅H₅BrN₂OPresence of the C₇H₇ (methylbenzyl) moiety.
Molecular Weight 279.14 g/mol 189.01 g/mol Difference in molecular formula.
¹H NMR Signals Aldehyde-H, Pyrazole-H, Phenyl 4H (AA'BB'), Benzylic-CH₂, Methyl-CH₃Aldehyde-H, Pyrazole-H, N-Methyl-CH₃Additional signals for the phenyl ring and benzylic protons in the target compound.
¹³C NMR Signals ~18 signals expected~5 signals expectedAdditional carbons from the 4-methylbenzyl group.
HRMS (M+) [M+H]⁺ at m/z ~280.0128[M+H]⁺ at m/z ~189.9658Reflects the significant mass difference.
HPLC Retention Time More retentive (longer time)Less retentive (shorter time)Increased lipophilicity due to the benzyl group typically leads to stronger interaction with a reverse-phase column.

Detailed Experimental Protocols

The trustworthiness of a reference standard is underpinned by robust and well-documented analytical procedures.[16]

Protocol 1: HPLC-UV Purity Determination
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start with 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions, and equilibrate for 5 minutes. Rationale: A gradient is necessary to ensure elution of any potential late-eluting, more non-polar impurities while providing good resolution around the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. Rationale: This wavelength is commonly effective for aromatic and conjugated systems, providing a good response for the analyte and potential impurities.

  • Sample Preparation: Accurately weigh ~1 mg of the standard and dissolve in 10 mL of acetonitrile to make a 0.1 mg/mL solution.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Protocol 2: NMR Sample Preparation
  • Solvent Selection: Use a deuterated solvent in which the compound is fully soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: Complete dissolution is critical for obtaining high-resolution spectra. DMSO-d₆ is often a good choice for moderately polar crystalline solids.

  • Sample Preparation: Accurately weigh 5-10 mg of the reference standard directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Referencing: The solvent peak will be used for spectral referencing (e.g., CDCl₃ at 7.26 ppm for ¹H). Tetramethylsilane (TMS) can be added as an internal standard if absolute referencing is required.

  • Acquisition: Acquire ¹H, ¹³C, and any necessary 2D spectra according to standard instrument parameters.

Conclusion

The comprehensive characterization of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde using an orthogonal suite of analytical techniques is paramount for its qualification as a reference standard. By combining structural elucidation methods (NMR, MS, FTIR) with quantitative purity assessments (HPLC, Elemental Analysis), a complete and reliable profile of the material is established. This rigorous, evidence-based approach, grounded in established scientific principles and regulatory expectations, ensures that this valuable chemical building block can be used with confidence in demanding research and development environments, ultimately contributing to the integrity and success of drug discovery programs.

References

  • Title: How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Pharmaceutical quality control: the reference standards labyrinth. Source: European Pharmaceutical Review. URL: [Link]

  • Title: Synthesis and Characterization of Some Pyrazole Derivatives. Source: Oriental Journal of Chemistry. URL: [Link]

  • Title: Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Source: BioProcess International. URL: [Link]

  • Title: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Source: PMC (PubMed Central). URL: [Link]

  • Title: Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. Source: New Journal of Chemistry (RSC Publishing). URL: [Link]

  • Title: Synthesis, characterization and biological activity of certain Pyrazole derivatives. Source: Journal of Chemical and Pharmaceutical Research (JOCPR). URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Source: CSIR-NIScPR. URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Source: International Council for Harmonisation. URL: [Link]

  • Title: Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Source: MDPI. URL: [Link]

  • Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Source: Asian Journal of Chemistry. URL: [Link]

  • Title: 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Source: PubChem. URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Source: International Journal of Pharmaceutical and Chemical Sciences. URL: [Link]

  • Title: 4-bromo-1-methyl-1h-pyrazole-5-carbaldehyde. Source: PubChemLite. URL: [Link]

  • Title: 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Source: PMC (PubMed Central). URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles. Source: MDPI. URL: [Link]

  • Title: Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Source: Oriental Journal of Chemistry. URL: [Link]

  • Title: Pyrazole synthesis. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Source: IntechOpen. URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC (PubMed Central). URL: [Link]

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Safety & Regulatory Compliance

Safety

4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The molecule 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbald...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The molecule 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde presents a unique intersection of reactive functional groups and environmental persistence. Proper disposal requires a rigorous, causality-driven strategy to prevent adverse chemical reactions, ensure regulatory compliance, and minimize environmental impact.

The following guide provides a comprehensive, self-validating operational protocol for the safe handling and disposal of this specific halogenated heterocyclic aldehyde.

Chemical Profiling & Mechanistic Causality

To design a safe disposal protocol, we must first deconstruct the molecule into its reactive components. The disposal of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is dictated by three structural features:

  • The Bromine Atom (Halogenated Penalty): The presence of a halogen dictates the logistical disposal pathway. Incinerating halogenated organics requires specialized facilities equipped with acid gas scrubbers to neutralize corrosive hydrogen bromide (HBr) gas. Mixing this compound with non-halogenated waste streams forces the entire volume to be treated as halogenated waste, exponentially increasing disposal costs and violating the American Chemical Society's (ACS) "Less is Better" waste minimization framework[1].

  • The C5-Carbaldehyde Group (Electrophilic Reactivity): Aldehydes are highly susceptible to nucleophilic attack and oxidation. If discarded into a generic "organic waste" carboy containing primary amines or oxidizers, exothermic reactions will occur, potentially pressurizing the container.

  • The Pyrazole & Benzyl Rings (Thermal Byproducts): High carbon and nitrogen content means that thermal decomposition will yield toxic nitrogen oxides (NOx) alongside HBr.

Table 1: Physicochemical Hazard Profile
Property / FeatureOperational ImplicationHazard Classification
Physical State Likely solid or high-boiling liquid; highly lipophilic.Requires organic solvents for decontamination.
Halogen Content Generates HBr upon incineration.EPA F-Listed (if mixed with F001-F005 solvents)[2].
Aldehyde Reactivity Condenses with amines; oxidizes to carboxylic acids.Chemical incompatibility risk (Heat/Gas generation).
Aquatic Toxicity Persistent in water systems.Strictly prohibited from drain disposal[3].

Waste Segregation & Incompatibility Dynamics

A self-validating disposal system requires anticipating and preventing cross-reactivity before the chemical enters the waste stream. The diagram below illustrates the mechanistic pathways that make specific waste mixtures dangerous.

Reactivity Center 4-Bromo-1-(4-methylbenzyl)- 1H-pyrazole-5-carbaldehyde Amines Primary Amines (e.g., Aniline) Center->Amines Oxidizers Strong Oxidizers (e.g., Peroxides) Center->Oxidizers Heat Thermal Stress (>250°C) Center->Heat Schiff Schiff Base Formation (Exothermic Condensation) Amines->Schiff Incompatible Mixture Acid Oxidation to Carboxylic Acid (Exothermic) Oxidizers->Acid Incompatible Mixture ToxicGas Release of HBr & NOx Gases (Highly Toxic) Heat->ToxicGas Incineration Byproducts

Chemical reactivity pathways illustrating incompatibility risks during waste accumulation.

Table 2: Waste Segregation & Compatibility Matrix
Target Waste StreamCompatibility StatusMechanistic Rationale
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Shared disposal pathway; requires high-temp incineration with acid scrubbers.
Non-Halogenated Organics (e.g., Acetone, EtOH)Incompatible (Logistical) Up-classifies the entire carboy to halogenated waste, increasing processing costs[4].
Amine Waste (e.g., Triethylamine, Aniline)Incompatible (Chemical) Aldehyde undergoes exothermic Schiff base condensation, risking container rupture.
Aqueous/Acidic Waste Incompatible (Chemical) Insoluble; risks phase separation and localized concentration of reactive organics.

Step-by-Step Disposal Protocol

This methodology ensures compliance with the Resource Conservation and Recovery Act (RCRA) while providing built-in validation steps to protect laboratory personnel.

Step 1: Matrix Assessment & Compatibility Verification

  • Action: Determine if the 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is a neat solid, dissolved in a reaction mixture, or contaminating a consumable (e.g., Kimwipes, spatulas).

  • Causality: The physical state dictates the regulatory container requirements. Solid waste and liquid waste must not be mixed, as this complicates the incineration profile and violates EPA accumulation standards.

Step 2: Container Selection & Preparation

  • Action: Select a UN/DOT-approved high-density polyethylene (HDPE) or PTFE-lined glass carboy for liquids. For solids, use a dedicated poly-lined hazardous waste bin.

  • Causality: Halogenated compounds can slowly degrade certain low-density plastics and corrode unlined metal containers over time.

Step 3: Transfer & Self-Validation

  • Action (Liquids): Transfer the dissolved compound into the Halogenated Organic Waste carboy using a dedicated funnel inside a functioning fume hood.

  • Validation Check: After adding the waste, leave the funnel in place and monitor the carboy for 5 minutes. Do not cap immediately. Visually verify that no bubbling (gas evolution) occurs and touch the outside of the carboy to ensure no heat is being generated. This validates that no cross-reactivity with existing waste has occurred.

  • Action (Solids): Place contaminated wipes or powders into the solid waste bin. Under the EPA's Solvent-Contaminated Wipes Rule, these must be kept in closed containers with "no free liquids"[4].

Step 4: Labeling & EPA Compliance

  • Action: Immediately apply a GHS/EPA-compliant label. Write out the full chemical name: "4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde" alongside the solvent matrix (e.g., "in 90% Dichloromethane").

  • Causality: The ACS mandates that the names of all contents be spelled out completely with percentages[3]. Abbreviations (like "Bromopyrazole aldehyde") are legally invalid and can lead to rejection by the waste disposal facility.

WasteRouting Start Waste Generation: 4-Bromo-1-(4-methylbenzyl)- 1H-pyrazole-5-carbaldehyde State Physical State? Start->State Solid Solid Powder / Contaminated Consumables State->Solid Pure compound or wipes Liquid Dissolved in Solvent State->Liquid Reaction mixtures SolidWaste Solid Halogenated Waste Stream Solid->SolidWaste SolventType Solvent Type? Liquid->SolventType Incineration High-Temperature Incineration with Acid Gas Scrubbers SolidWaste->Incineration HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventType->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, Ethyl Acetate) SolventType->NonHaloSolvent HaloWaste Liquid Halogenated Waste Stream HaloSolvent->HaloWaste MixedWaste WARNING: Mixture becomes Halogenated Waste NonHaloSolvent->MixedWaste Violates 'Less is Better' HaloWaste->Incineration MixedWaste->HaloWaste

Decision tree for the segregation and routing of halogenated pyrazole waste streams.

Spill Response & Decontamination

In the event of an operational failure resulting in a spill, immediate containment is required due to the aquatic toxicity of brominated aromatics.

  • Solid Spills: Sweep up the material using non-sparking tools to prevent static ignition of surrounding solvent vapors. Avoid generating dust. Place the recovered material into a dedicated solid hazardous waste container.

  • Liquid Spills (in solution): Absorb the spill with inert, non-combustible materials such as vermiculite or dry sand. Do not use sawdust , as the aldehyde group can react with organic absorbents.

  • Surface Decontamination: Because the 4-methylbenzyl group makes this compound highly lipophilic, water alone will not decontaminate surfaces. Wipe the area with a solvent compatible with the compound (e.g., isopropanol), followed by a mild detergent solution.

  • Wash Water Capture: Collect all solvent wipes and wash water as hazardous waste. The EPA and ACS strictly prohibit discharging halogenated solvent residues down the drain[3].

References

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste Environmental Protection Agency (EPA)[Link]

  • Hazardous Waste and Disposal Considerations American Chemical Society (ACS)[Link]

  • Guidelines for Solvent Waste Recycling & Disposal AllSource Environmental[Link]

  • Less is Better: Guide to Minimizing Waste in Laboratories American Chemical Society (ACS) Task Force on Laboratory Environment, Health, and Safety[Link]

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Handling

Personal protective equipment for handling 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

Essential Safety and Handling Guide for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde This guide provides critical safety and logistical information for the handling, use, and disposal of 4-Bromo-1-(4-methylbenzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

This guide provides critical safety and logistical information for the handling, use, and disposal of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of your research environment.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is not publicly available, a robust risk assessment can be constructed by analyzing its structural components: a brominated pyrazole ring and an aromatic aldehyde functional group. Analogs with these features are known to present specific hazards.

The primary anticipated hazards are summarized below. This assessment is based on data from structurally similar compounds, such as 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde and 4-bromobenzaldehyde.[1]

Hazard ClassGHS CategoryAnticipated Effect
Acute Toxicity, Oral Category 4Harmful if swallowed.[2][3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2][4]

Causality of Hazards:

  • Irritation: Aldehyde functional groups are inherently reactive and can interact with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract.[5] The presence of a halogen (bromine) can sometimes exacerbate these effects.

  • Toxicity: The pyrazole core is a common scaffold in bioactive molecules, and while beneficial for therapeutic design, it necessitates careful handling to avoid unintended biological effects through ingestion or inhalation.[6]

Risk Assessment Workflow

A systematic approach to safety is non-negotiable. The following workflow must be mentally or formally completed before any handling of the compound commences.

A Identify Hazards (Review SDS of Analogs) B Assess Risks (Scale, Duration, Environment) A->B Analyze C Select & Inspect PPE (Based on Risk Level) B->C Mitigate D Implement Controls (Fume Hood, Procedures) C->D Prepare E Proceed with Work D->E Execute Safely cluster_prep Preparation cluster_exec Execution cluster_post Post-Procedure Prep1 Verify Fume Hood Prep2 Assemble Materials Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Exec1 Weigh Compound (in hood) Prep3->Exec1 Begin Work Exec2 Perform Reaction/ Procedure Post1 Decontaminate Area Exec2->Post1 Work Complete Post2 Doff PPE Correctly Post1->Post2 Post3 Wash Hands Post2->Post3

Caption: Standard operational workflow for handling the chemical safely.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

Emergency ScenarioFirst Aid & Response Protocol
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. [7]Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [7]Remove contact lenses if present and easy to do. [8]Seek immediate medical attention.
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. [4][8]If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [7]Rinse the mouth thoroughly with water. [8]Seek immediate medical attention and show the container or label to the medical personnel.
Spill Evacuate non-essential personnel from the area. [9]Ensure adequate ventilation. Wearing full PPE, cover the spill with a non-combustible absorbent material. [8]Sweep up the material, place it into a suitable, sealed container for hazardous waste disposal, and decontaminate the area. [8]

Storage and Disposal Plan

Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure long-term safety.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [8][10]* Keep the container tightly closed and properly labeled. [4][8]* The storage area should be secure and accessible only to authorized personnel. [2] Disposal:

  • This material and its container must be disposed of as hazardous waste.

  • Collect all waste material (including contaminated consumables like gloves and paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash. [2][4]

Waste Disposal Workflow

A Collect Waste (Solid & Liquid) B Segregate into Labeled, Sealed Container A->B Contain C Store in Designated Hazardous Waste Area B->C Secure D Schedule Pickup by EHS (Environmental Health & Safety) C->D Process E Document Disposal D->E Record

Caption: Procedural flow for the safe disposal of chemical waste.

References

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O. National Center for Biotechnology Information. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. (2022, February 03). [Link]

  • ResearchGate. New Methods for the Preparation of Aromatic Aldehydes | Request PDF. [Link]

  • Thermo Fisher Scientific. 3-Amino-4-bromo-5-phenyl-1H-pyrazole - SAFETY DATA SHEET. (2025, September 14). [Link]

  • Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 02). [Link]

  • Angene Chemical. 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride - Safety data sheet. (2025, March 22). [Link]

  • Sciencelab.com. material safety data sheet - 4-bromo benzaldehyde 97%. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019, October 30). [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • Google Patents.
  • Wiley Analytical Science. Aldehydes in water: Simultaneous derivatisation and extraction in green process. (2013, June 10). [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 06). [Link]

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